2-Trifluoromethylbenzylsulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCAUGRAMHQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375779 | |
| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85952-32-5 | |
| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trifluoromethylbenzylsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 2-Trifluoromethylbenzylsulfonyl chloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)benzenesulfonyl chloride. The information is intended to support researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
Chemical and Physical Properties
2-(Trifluoromethyl)benzenesulfonyl chloride is an ortho-substituted benzenesulfonyl chloride, notable for the presence of a trifluoromethyl group.[1] This functional group significantly influences the compound's reactivity and the properties of its derivatives. The compound is a colorless to light yellow liquid or solid, depending on the ambient temperature, and is sensitive to moisture.[2][3]
Quantitative Data Summary
The key physical and chemical properties of 2-(Trifluoromethyl)benzenesulfonyl chloride are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 776-04-5 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClF₃O₂S | [2][3][4] |
| Molecular Weight | 244.62 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Melting Point | 25 °C | [2] |
| Boiling Point | 133-135 °C at 14 mmHg | [2][4][5] |
| Density | 1.585 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n²⁰/D) | 1.503 | [2][4][5] |
| Flash Point | 137.0 °C (278.6 °F) - closed cup | [1][4][5] |
| Purity | ≥97% (Assay by GC) | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(Trifluoromethyl)benzenesulfonyl chloride. Below is a summary of available and expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed spectrum is not provided in the search results, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of 2-(Trifluoromethyl)benzenesulfonyl chloride.[3] Based on the structure, the following proton signals are expected in the aromatic region of the ¹H NMR spectrum:
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A complex multiplet pattern between approximately 7.5 and 8.2 ppm, corresponding to the four protons on the benzene ring. The ortho-substitution pattern and the presence of the electron-withdrawing trifluoromethyl and sulfonyl chloride groups would lead to distinct chemical shifts for each aromatic proton.
For ¹³C NMR spectroscopy, one would expect to observe signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon attached to the sulfonyl chloride group would also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Trifluoromethyl)benzenesulfonyl chloride would exhibit characteristic absorption bands for the sulfonyl chloride and trifluoromethyl functional groups. Key expected peaks include:
-
Strong S=O stretching vibrations: Typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
Strong C-F stretching vibrations: Expected in the region of 1100-1350 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-(Trifluoromethyl)benzenesulfonyl chloride would show a molecular ion peak (M⁺) at m/z 244, with an M+2 isotope peak characteristic of a chlorine-containing compound. PubChem lists major fragment ions at m/z values of 209, 145, and 130. The fragmentation pattern would likely involve the loss of chlorine (Cl·), sulfur dioxide (SO₂), and the trifluoromethyl group (CF₃·).
Chemical Reactivity and Applications
2-(Trifluoromethyl)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[4]
Sulfonamide Synthesis
The compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the resulting molecules.
The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
Detailed experimental procedures are essential for the safe and efficient use of 2-(Trifluoromethyl)benzenesulfonyl chloride. The following are representative protocols for its synthesis and a key reaction.
Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride
While direct synthesis protocols for this specific compound are not detailed in the search results, a common and effective method for preparing arylsulfonyl chlorides is through the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide. The following is a representative procedure adapted from the synthesis of a similar compound.
Workflow for Synthesis via Diazotization
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride.
Detailed Methodology:
-
Diazotization: 2-(Trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -5 and 5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional hour after the addition is complete to ensure full formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of copper(I) chloride is added.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride mixture. The reaction is typically exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is poured into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane or ether). The organic layers are combined, washed with water and brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The crude product can be further purified by vacuum distillation.
General Protocol for Sulfonamide Synthesis
The following is a general procedure for the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with a primary amine.
Detailed Methodology:
-
Reaction Setup: A primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are dissolved in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of 2-(Trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Safety and Handling
2-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[1][3] It is also suspected of causing genetic defects.[3] The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][4][5]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2] Keep the container tightly sealed.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult original research articles and safety data sheets for complete and up-to-date information.
References
- 1. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Trifluoromethylbenzylsulfonyl Chloride for Advanced Research and Development
For Immediate Release
This technical guide provides an in-depth overview of 2-Trifluoromethylbenzylsulfonyl chloride, a key reagent in modern medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, structure, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Core Compound Identification
Compound Name: this compound CAS Number: 85952-32-5 Synonyms: (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride
Physicochemical and Structural Data
This compound is a versatile organosulfur compound valued for the presence of the trifluoromethyl group, which enhances the biological activity and metabolic stability of derivative molecules.[1][2]
| Property | Value | Reference |
| Molecular Formula | C8H6ClF3O2S | [3] |
| Molecular Weight | 258.65 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typical) | |
| Solubility | Soluble in various organic solvents | |
| Storage Conditions | Store in a cool, dry place, away from moisture |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding 2-trifluoromethylbenzyl thiol. Several methods for the conversion of thiols to sulfonyl chlorides have been reported, offering pathways that can be adapted for this specific synthesis.[4][5][6]
General Synthetic Workflow
A plausible synthetic route involves a two-step process starting from 2-trifluoromethylbenzyl bromide, which is first converted to the thiol, followed by oxidative chlorination.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from General Methods)
This protocol is a representative example adapted from established methods for the synthesis of sulfonyl chlorides from thiols.[4][5][6]
Step 1: Synthesis of 2-Trifluoromethylbenzyl Thiol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-trifluoromethylbenzyl bromide (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in DMF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-trifluoromethylbenzyl thiol.
Step 2: Oxidative Chlorination to this compound
-
In a well-ventilated fume hood, dissolve the crude 2-trifluoromethylbenzyl thiol (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid.
-
Cool the solution to 0-5 °C.
-
Slowly introduce the chlorinating and oxidizing agents. A common method involves bubbling chlorine gas through the solution or the dropwise addition of sulfuryl chloride (SO₂Cl₂) (2.5-3 equivalents). Alternatively, a mixture of hydrogen peroxide and hydrochloric acid can be used.[5]
-
Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into ice water to quench any unreacted reagents.
-
Extract the product with a solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
Applications in Drug Development
This compound is a valuable building block in pharmaceutical research, primarily for the synthesis of sulfonamides. The trifluoromethyl group is known to enhance several key properties of drug candidates.[1][2]
Key Advantages of the Trifluoromethyl Group in Drug Design:
-
Increased Lipophilicity: Facilitates improved membrane permeability and oral bioavailability.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life.
-
Modified Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific binding to target proteins.
Synthesis of Trifluoromethylated Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.
Caption: Logical workflow for the synthesis of sulfonamides.
Trifluoromethylated sulfonamides are present in a wide range of biologically active compounds, including diuretics, anticonvulsants, and anti-inflammatory agents. The incorporation of the 2-trifluoromethylbenzylsulfonyl moiety can be a key step in the lead optimization phase of drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic profile of a drug candidate.
Conclusion
This compound is a specialty chemical with significant utility in the synthesis of complex organic molecules for the pharmaceutical industry. Its value is derived from the strategic incorporation of a trifluoromethyl group, which can impart desirable properties to drug candidates. The synthetic routes to this reagent are accessible, and its reactivity with amines to form sulfonamides is a well-established and powerful tool in medicinal chemistry. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery and development endeavors.
References
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride,(CAS# 85952-32-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Trifluoromethylbenzylsulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and reactive properties of 2-Trifluoromethylbenzylsulfonyl chloride, this guide provides essential data and procedural insights for its application in synthetic chemistry and pharmaceutical research.
Introduction
This compound, with the CAS number 85952-32-5, is a versatile organosulfur compound of significant interest to the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group on the benzyl moiety, imparts unique electronic properties that enhance its reactivity and make it a valuable reagent for the synthesis of complex organic molecules. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its physical and chemical characteristics, synthesis, and applications, particularly in the formation of sulfonamide derivatives.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and effective use in experimental settings. The available data for this compound are summarized below.
Physical Properties
Quantitative physical data for this compound is limited in publicly available literature. The following table summarizes the reported values.
| Property | Value | Source |
| Appearance | White solid | Chem-Impex[1] |
| Molecular Formula | C8H6ClF3O2S | BOC Sciences[] |
| Molecular Weight | 258.65 g/mol | BOC Sciences[] |
| Boiling Point | 281.4°C at 760 mmHg | BOC Sciences[] |
| Density | 1.506 g/cm³ | BOC Sciences[] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the electrophilic nature of the sulfonyl chloride group and the influence of the electron-withdrawing trifluoromethyl substituent.
Structure and Nomenclature:
-
IUPAC Name: (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride[]
-
CAS Number: 85952-32-5[3]
-
Molecular Formula: C8H6ClF3O2S[3]
-
InChI Key: RFFCAUGRAMHQSO-UHFFFAOYSA-N[]
Reactivity and Stability:
Sulfonyl chlorides are generally reactive compounds that serve as excellent electrophiles. The presence of the trifluoromethyl group on the benzene ring in this compound is expected to enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[4] This heightened reactivity is advantageous in reactions such as sulfonamide formation.
General stability considerations for sulfonyl chlorides include:
-
Moisture Sensitivity: Sulfonyl chlorides can react with water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, storage in a dry, inert atmosphere is recommended.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
-
Incompatibilities: Should be kept away from strong oxidizing agents and bases.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely reported in peer-reviewed journals. However, general methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-established.
General Synthesis of Sulfonyl Chlorides
A common method for the preparation of sulfonyl chlorides involves the oxidative chlorination of thiols or their derivatives. A plausible synthetic route to this compound could involve the chlorination of 2-trifluoromethylbenzylthiol.
Illustrative Experimental Protocol (General):
-
Starting Material: A suitable precursor, such as a thiol or a sodium sulfinate salt.
-
Chlorinating Agent: A chlorinating agent like chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) is used.
-
Solvent: The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and/or a mild base to remove acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is often purified by distillation or crystallization.
A patented method for a similar compound, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, involves the chlorine oxidation of a 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl raw material in the presence of an acid.[5]
Synthesis of Sulfonamides
This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with broad applications in pharmaceuticals.[1] The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine.
General Experimental Protocol for Sulfonamide Synthesis:
-
Reactants: this compound is reacted with a primary or secondary amine.
-
Base: A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[6]
-
Solvent: The reaction is usually conducted in an aprotic solvent like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous acid and/or base to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The resulting sulfonamide can be purified by recrystallization or column chromatography.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[7]
Visualization of Synthetic Workflows
To aid in the conceptualization of the synthetic processes involving this compound, the following diagrams, generated using the DOT language, illustrate the general workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 85952-32-5 | this compound - Capot Chemical [capotchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-trifluoromethylbenzylsulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, accompanied by quantitative data to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate the reaction workflows.
Synthesis Strategy: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a three-step reaction sequence. This pathway was chosen for its reliance on well-established and reliable chemical transformations, maximizing the potential for high yields and purity. The overall synthetic route is depicted below:
Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-(Trifluoromethyl)benzyl bromide
The initial step involves the conversion of 2-(trifluoromethyl)benzyl alcohol to 2-(trifluoromethyl)benzyl bromide. This is a standard bromination reaction of a primary alcohol.
Experimental Protocol:
A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene is added dropwise at 20-30°C to a solution of 14 g of 2-(trifluoromethyl)benzyl alcohol in 80 ml of absolute toluene.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours.[1] The toluene is then distilled off under reduced pressure. The remaining residue is dissolved in methylene chloride and washed with water. The pH of the aqueous layer is adjusted to 8.0 with potassium hydrogen carbonate. The aqueous phase is extracted three times with methylene chloride. The combined organic phases are washed twice with water and once with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide.[1]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles |
| 2-(Trifluoromethyl)benzyl alcohol | 176.14 | 14 g | 0.079 |
| Phosphorus tribromide | 270.69 | 30 ml | ~0.28 |
| Toluene | 92.14 | 140 ml | - |
| Methylene Chloride | 84.93 | - | - |
Table 1: Reactants for the synthesis of 2-(trifluoromethyl)benzyl bromide.
Note: A specific yield for this reaction was not found in the searched literature.
Figure 2: Workflow for the synthesis of 2-(trifluoromethyl)benzyl bromide.
Step 2: Synthesis of 2-(Trifluoromethyl)benzyl mercaptan
The second step is the conversion of the synthesized 2-(trifluoromethyl)benzyl bromide to the corresponding mercaptan. A reliable method for this transformation is the reaction with thiourea followed by hydrolysis.
Experimental Protocol:
In a round-bottomed flask, 1 mole of 2-(trifluoromethyl)benzyl bromide is reacted with 1.1 moles of thiourea in 50 ml of 95% ethanol, and the mixture is refluxed for 6 hours.[2] Upon cooling, the resulting 2-(trifluoromethyl)benzylthiouronium salt crystallizes and is collected by filtration.[2] For the hydrolysis, 1 mole of the thiouronium salt is treated with 300 ml of 5 N sodium carbonate solution in a two-necked flask and refluxed under a slow stream of nitrogen for 2 hours.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The organic layer containing the 2-(trifluoromethyl)benzyl mercaptan is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.[2]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-(Trifluoromethyl)benzyl bromide | 239.03 | 1 |
| Thiourea | 76.12 | 1.1 |
| Ethanol (95%) | 46.07 | - |
| Sodium Carbonate (5 N) | 105.99 | - |
| Hydrochloric Acid (2 N) | 36.46 | - |
Table 2: Reactants for the synthesis of 2-(trifluoromethyl)benzyl mercaptan.
| Product | Yield |
| Benzyl mercaptan (analogous reaction) | 70% |
Table 3: Expected yield for the synthesis of 2-(trifluoromethyl)benzyl mercaptan.[2]
References
An In-depth Technical Guide on the Mechanism of Action of 2-Trifluoromethylbenzylsulfonyl Chloride in Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-trifluoromethylbenzylsulfonyl chloride in sulfonylation reactions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic chemistry. The document details the underlying principles of its reactivity, presents quantitative data on its performance, outlines detailed experimental protocols, and provides visual representations of the reaction mechanisms and workflows. The enhanced reactivity of this compound, attributed to the electron-withdrawing nature of the trifluoromethyl group, makes it a significant reagent in the synthesis of a diverse range of sulfonamides.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of these vital compounds often relies on the reaction between a sulfonyl chloride and a primary or secondary amine. This compound has emerged as a particularly useful reagent in this context. The presence of the trifluoromethyl group at the ortho position of the benzyl ring significantly influences the electronic properties of the sulfonyl chloride moiety, enhancing its reactivity and making it an efficient sulfonylation agent. This guide will delve into the intricacies of its mechanism of action, providing the necessary technical details for its effective utilization in a laboratory setting.
The Core Mechanism of Sulfonylation
The sulfonylation of an amine with this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of this sulfur atom is significantly increased by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, as well as the inductive effect of the 2-trifluoromethylbenzyl group.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming amine, the two oxygen atoms, the chlorine atom, and the benzyl group.
-
Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and a proton is subsequently lost from the nitrogen atom.
-
Proton Transfer: A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine, deprotonates the nitrogen atom of the newly formed sulfonamide, yielding the final product and the hydrochloride salt of the base.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzyl ring plays a crucial role in accelerating this reaction. By withdrawing electron density from the sulfonyl group, it further increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This activating effect generally leads to higher reaction rates and yields compared to unsubstituted or electron-donating group-substituted benzylsulfonyl chlorides.
Data Presentation: Sulfonylation Reaction Yields
| Amine Type | General Reaction Conditions | Expected Yield | Reference |
| Primary Aliphatic Amines | DCM, Triethylamine, Room Temperature | High | [1][2][3] |
| Secondary Aliphatic Amines | DCM, Triethylamine, Room Temperature | High | [1][2][3] |
| Primary Aromatic Amines | DCM, Pyridine, 0°C to Room Temperature | Moderate to High | [1][2][3] |
| Secondary Aromatic Amines | DCM, Pyridine, 0°C to Room Temperature | Moderate to High | [1][2][3] |
Note: Yields are generally high but can be influenced by the steric hindrance and nucleophilicity of the amine.
Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of primary and secondary amines using this compound. These protocols are based on established procedures for similar sulfonyl chlorides and should be adapted and optimized for specific substrates.
General Protocol for the Sulfonylation of a Primary Aliphatic Amine
Materials:
-
This compound
-
Primary aliphatic amine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the primary aliphatic amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C (ice-water bath) is added triethylamine (1.2 eq.).
-
A solution of this compound (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude sulfonamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
General Protocol for the Sulfonylation of a Primary Aromatic Amine
Materials:
-
This compound
-
Primary aromatic amine
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the primary aromatic amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C is added anhydrous pyridine (1.5 eq.).
-
A solution of this compound (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated in vacuo.
-
The resulting crude sulfonamide is then purified by column chromatography or recrystallization as required.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
Caption: Standard experimental workflow for sulfonylation.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamides. Its enhanced reactivity, driven by the electron-withdrawing trifluoromethyl group, allows for efficient sulfonylation of a wide range of primary and secondary amines under mild conditions. This technical guide has provided a detailed overview of its mechanism of action, general experimental protocols, and a framework for understanding its reactivity. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful design and synthesis of novel sulfonamide-based therapeutic agents. Further investigation into the specific kinetics and substrate scope of this reagent would be a valuable contribution to the field of synthetic organic chemistry.
References
Reactivity Profile of 2-(Trifluoromethyl)benzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-(trifluoromethyl)benzenesulfonyl chloride. It covers the compound's core chemical and physical properties, its stability and storage considerations, and its primary application in the synthesis of sulfonamides. The document details the mechanistic aspects of its reactions, particularly with nucleophiles, and explores the electronic and steric influences of the ortho-trifluoromethyl group on its reactivity. While specific kinetic and quantitative yield data for this isomer are limited in publicly available literature, this guide synthesizes known information for structurally related compounds to provide a robust understanding of its expected chemical behavior. Detailed experimental protocols for sulfonamide synthesis, along with key safety information, are also provided. Visualizations of reaction workflows and influencing factors are presented to facilitate a deeper understanding of its chemical utility.
Introduction
2-(Trifluoromethyl)benzenesulfonyl chloride is an important reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of the trifluoromethyl group (CF3) significantly influences the electronic properties of the benzene ring and the reactivity of the sulfonyl chloride moiety. The CF3 group is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly susceptible to nucleophilic attack. This property is harnessed in the synthesis of a wide array of sulfonamide derivatives, a class of compounds with diverse biological activities. This guide aims to provide a detailed technical overview of the reactivity, synthesis, and handling of 2-(trifluoromethyl)benzenesulfonyl chloride for professionals in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(trifluoromethyl)benzenesulfonyl chloride is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C7H4ClF3O2S | |
| Molecular Weight | 244.62 g/mol | |
| CAS Number | 776-04-5 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.585 g/mL at 25 °C | |
| Boiling Point | 133-135 °C at 14 mmHg | |
| Refractive Index | n20/D 1.503 | |
| Flash Point | 137 °C (278.6 °F) - closed cup |
Stability and Handling
2-(Trifluoromethyl)benzenesulfonyl chloride is a reactive compound that requires careful handling and storage.
-
Stability: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as alcohols and amines (unless a reaction is intended).
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Reactivity Profile
The primary reactivity of 2-(trifluoromethyl)benzenesulfonyl chloride is characterized by the electrophilicity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.
General Reactivity
The electron-withdrawing nature of the ortho-trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2] However, the steric bulk of the ortho-CF3 group may also play a role in modulating the reaction rates with sterically hindered nucleophiles.
Reaction with Amines (Sulfonamide Formation)
The most prominent reaction of 2-(trifluoromethyl)benzenesulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[2] The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to neutralize the hydrochloric acid byproduct.
| Amine Nucleophile | Product | Typical Yield (%) |
| Aniline | N-Phenyl-4-(trifluoromethyl)benzenesulfonamide | >90 |
| Benzylamine | N-Benzyl-4-(trifluoromethyl)benzenesulfonamide | >90 |
| Piperidine | 1-{[4-(Trifluoromethyl)phenyl]sulfonyl}piperidine | >85 |
| Morpholine | 4-{[4-(Trifluoromethyl)phenyl]sulfonyl}morpholine | >85 |
| (Data extrapolated from general sulfonamide synthesis literature for the para-isomer) |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
The following is a general experimental protocol for the synthesis of a sulfonamide from 2-(trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)
-
Base (e.g., triethylamine or pyridine)
-
Aqueous HCl solution (e.g., 1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents, if not using pyridine as the solvent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
If the product is in an organic solvent, wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonamide.
Applications in Drug Discovery and Development
2-(Trifluoromethyl)benzenesulfonyl chloride is a valuable building block in drug discovery. The resulting sulfonamides are present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.
A notable application is in the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor. The workflow for synthesizing such analogues often involves the reaction of a substituted pyrazole with a benzenesulfonyl chloride derivative.
Conclusion
2-(Trifluoromethyl)benzenesulfonyl chloride is a highly reactive and versatile reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity is governed by the strong electron-withdrawing effect of the ortho-trifluoromethyl group, which activates the sulfonyl chloride moiety towards nucleophilic attack. While specific quantitative reactivity data for this isomer is not extensively documented, a solid understanding of its chemical behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. Careful handling and adherence to established protocols are essential for its safe and effective use in the laboratory. Its utility as a building block in the development of new therapeutic agents underscores its importance in modern organic and medicinal chemistry.
References
Solubility Profile of 2-Trifluoromethylbenzylsulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Trifluoromethylbenzylsulfonyl chloride in various organic solvents. Due to the reactive nature of sulfonyl chlorides, this document outlines a robust experimental protocol for accurate solubility determination, addressing the challenges posed by the compound's sensitivity to moisture. This guide is intended to be an essential resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this important chemical intermediate.
Introduction to this compound
This compound is a key building block in organic synthesis, frequently utilized in the preparation of sulfonamides and other sulfur-containing compounds with potential applications in medicinal chemistry. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values. A detailed protocol for obtaining this data is provided in the subsequent section.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| Add other solvents as needed |
Experimental Protocol for Solubility Determination
The high reactivity of this compound, particularly its susceptibility to hydrolysis, necessitates a carefully designed experimental protocol to ensure accurate and reproducible solubility measurements. The following method, which combines a gravimetric approach for sample preparation with HPLC analysis for quantification, is recommended.
3.1. Materials and Reagents
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, toluene, tetrahydrofuran)
-
Anhydrous derivatizing agent (e.g., a primary or secondary amine like benzylamine or morpholine)
-
HPLC grade solvents for the mobile phase
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Sample Filtration and Dilution:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize solvent evaporation and exposure to atmospheric moisture.
-
Dilute the filtered solution with the same anhydrous solvent to a concentration suitable for HPLC analysis.
-
-
Derivatization:
-
To a known aliquot of the diluted solution, add a molar excess of the anhydrous derivatizing agent.
-
Allow the reaction to proceed to completion. The derivatization converts the reactive sulfonyl chloride into a stable sulfonamide, which can be accurately quantified by HPLC.
-
-
HPLC Analysis:
-
Prepare a calibration curve using known concentrations of the derivatized product (the corresponding sulfonamide).
-
Inject the derivatized sample solution into the HPLC system.
-
Quantify the concentration of the sulfonamide in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
From the HPLC data, calculate the concentration of the derivatized this compound in the diluted solution.
-
Account for the dilution factor to determine the concentration in the original saturated solution.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Visualizing Experimental and Conceptual Frameworks
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
4.2. Factors Influencing Solubility
The solubility of a compound like this compound is influenced by a combination of factors related to both the solute and the solvent. The diagram below outlines these key relationships.
Caption: Factors influencing the solubility of a compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is currently lacking, the provided experimental protocol offers a reliable method for researchers to generate this crucial information. By carefully considering the reactive nature of the compound and employing the outlined procedures, scientists and drug development professionals can obtain accurate solubility data to support their research and development endeavors.
Spectroscopic Profile of 2-(Trifluoromethyl)benzylsulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride (CAS No. 776-04-5), a key reagent in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 2-(Trifluoromethyl)benzenesulfonyl chloride
-
Synonyms: o-(Trifluoromethyl)benzenesulfonyl chloride, 2-(Chlorosulfonyl)benzotrifluoride
-
CAS Number: 776-04-5
-
Molecular Formula: C₇H₄ClF₃O₂S
-
Molecular Weight: 244.62 g/mol
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full experimental spectra are not publicly available, certificates of analysis for commercially available 2-(Trifluoromethyl)benzylsulfonyl chloride confirm that the ¹H NMR and LCMS data are consistent with its chemical structure[1]. The expected chemical shifts provided below are based on the analysis of structurally similar compounds.
Table 1: Predicted NMR Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | 7.8 - 8.2 | Multiplet |
| ¹³C | 120 - 140 | Multiple signals |
| ~123 (q, J ≈ 272 Hz) | Quartet (CF₃) | |
| ¹⁹F | -58 to -63 | Singlet |
Note: Predicted data is based on typical chemical shifts for ortho-substituted trifluoromethyl-benzenoid compounds and sulfonyl chlorides. Actual experimental values may vary.
Infrared (IR) Spectroscopy
A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for 2-(Trifluoromethyl)benzylsulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1580, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1380 | Strong | S=O Asymmetric Stretch |
| ~1180 | Strong | S=O Symmetric Stretch |
| 1300 - 1100 | Strong | C-F Stretch |
| ~850 | Strong | S-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry data indicates the molecular ion and characteristic fragmentation patterns.
Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride
| m/z | Interpretation |
| 244 | Molecular Ion [M]⁺ |
| 209 | [M - Cl]⁺ |
| 145 | [C₇H₄F₃]⁺ |
| 130 | [C₆H₄SO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(Trifluoromethyl)benzylsulfonyl chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H NMR).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence with a 30° pulse width.
-
Set a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a 45° pulse width and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for the trifluoromethyl group.
-
Use a suitable pulse sequence, often proton-decoupled.
-
Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid 2-(Trifluoromethyl)benzylsulfonyl chloride directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like 2-(Trifluoromethyl)benzylsulfonyl chloride.
References
Safety, handling, and MSDS for 2-Trifluoromethylbenzylsulfonyl chloride
An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-(Trifluoromethyl)benzenesulfonyl Chloride
Disclaimer: The following information is based on available Safety Data Sheets (SDS) for 2-(Trifluoromethyl)benzenesulfonyl chloride. The initial request specified "2-Trifluoromethylbenzylsulfonyl chloride," which is a distinct chemical compound. This guide pertains to the benzenesulfonyl derivative due to the availability of comprehensive safety data. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact compound in use.
Chemical Identification and Physical Properties
2-(Trifluoromethyl)benzenesulfonyl chloride is a chemical intermediate utilized in laboratory settings for the synthesis of various compounds.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₇H₄ClF₃O₂S | [1] |
| Molecular Weight | 244.62 g/mol | [1] |
| CAS Number | 776-04-5 | [1] |
| Appearance | Colorless to light yellow solid or liquid | [1][2] |
| Melting Point | 22 - 25 °C / 71.6 - 77 °F | [1][2] |
| Boiling Point | 133 - 135 °C / 271.4 - 275 °F | [1][2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Density | 1.585 g/cm³ | [2] |
| Solubility | No data available. Reacts with water. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to avoid severe injury.[1][2]
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1][2] |
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor.[2]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
-
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to ensure the safety of laboratory personnel.
Handling
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[2]
-
Use this compound only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, vapors, mist, or gas.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from water and moisture, as it is moisture-sensitive.[3]
-
Store in a designated corrosives area.[2]
-
Recommended storage temperature is between 2 °C and 8 °C.[4]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, sulfur oxides, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Ensure adequate ventilation.
-
Absorb spillage with inert absorbent material (e.g., sand, earth, diatomaceous earth).
-
Collect and place in a suitable, closed container for disposal.
-
Do not let the product enter drains.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
-
Engineering Controls:
-
Use in a well-ventilated area with a chemical fume hood.
-
Ensure eyewash stations and safety showers are close to the workstation.
-
-
Personal Protective Equipment (PPE):
Material Safety Data Sheet (MSDS) Structure
The MSDS for 2-(Trifluoromethyl)benzenesulfonyl chloride provides comprehensive safety information.
Stability and Reactivity
-
Reactivity: Reacts with water.[8]
-
Chemical Stability: Stable under recommended storage conditions.[1] It is sensitive to moisture.[3]
-
Possibility of Hazardous Reactions: No information available.
-
Conditions to Avoid: Exposure to moist air or water.[8]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and water.[4][8]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[1] The primary health hazard is its corrosive nature, causing severe skin burns and eye damage upon contact.[2][8]
-
Ecological Information: No specific data is available. It is advised to prevent the substance from entering drains and water sources.[1]
This technical guide provides a comprehensive overview of the safety, handling, and MSDS information for 2-(Trifluoromethyl)benzenesulfonyl chloride. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet provided by the manufacturer before use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to Trifluoromethyl-Substituted Sulfonyl Chlorides: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trifluoromethyl-substituted sulfonyl chlorides, a class of reagents with significant and expanding applications in organic synthesis, medicinal chemistry, and materials science. This document details their synthesis, explores their unique reactivity, and highlights their role in the development of novel pharmaceuticals and functional materials.
Introduction
Trifluoromethyl-substituted sulfonyl chlorides are organosulfur compounds characterized by the presence of a trifluoromethyl (CF3) group and a sulfonyl chloride (–SO2Cl) moiety. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the sulfonyl chloride, enhancing its reactivity and conferring unique characteristics to the molecules into which it is incorporated.[1][2] This guide will focus on two key examples: trifluoromethanesulfonyl chloride (CF3SO2Cl), also known as triflyl chloride, and 4-(trifluoromethyl)benzenesulfonyl chloride.
The incorporation of trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, trifluoromethyl-substituted sulfonyl chlorides have become invaluable reagents in drug discovery and development.[3][5]
Synthesis of Trifluoromethyl-Substituted Sulfonyl Chlorides
Several methods have been developed for the synthesis of trifluoromethyl-substituted sulfonyl chlorides, with the choice of method often depending on the desired scale and available starting materials.
Synthesis of Trifluoromethanesulfonyl Chloride (CF3SO2Cl)
Trifluoromethanesulfonyl chloride is a key reagent for introducing the triflyl group (CF3SO2–). Common synthetic approaches are summarized below.
Table 1: Comparison of Synthetic Methods for Trifluoromethanesulfonyl Chloride
| Method | Starting Material | Reagents | Key Conditions | Yield | Advantages | Disadvantages |
| Chlorination of Trifluoromethanesulfonic Acid | Trifluoromethanesulfonic acid | Thionyl chloride (SOCl2), N,N-dimethylformamide (DMF) | 40°C, 12 hours | 87.5%[6] | High yield, readily available starting material | Use of corrosive thionyl chloride |
| Chlorination of Trifluoromethanesulfonic Acid | Trifluoromethanesulfonic acid | Phosphorous trichloride (PCl3), Chlorine (Cl2) | Atmospheric or pressurized conditions | High | High selectivity and yield[7] | Use of toxic chlorine gas |
| Electrochemical Synthesis | Sodium trifluoromethanesulfinate (CF3SO2Na) | Electrolyte solution | Electrode reaction | - | Milder conditions, environmentally friendlier[8] | May require specialized equipment |
| Oxidation of Trifluoromethyl Sulfur Chloride | Trifluoromethyl sulfur chloride | Oxygen, heteropolyacid catalyst | High-pressure reaction container | - | One-step synthesis, recyclable catalyst[9] | Requires high-pressure setup |
Experimental Protocol: Synthesis of CF3SO2Cl from Trifluoromethanesulfonic Acid [6]
-
To a reactor equipped with a thermometer, distillation device, and mechanical stirrer, add 150g (1 mol) of trifluoromethanesulfonic acid.
-
Under an ice bath, slowly add 435 mL (6 mol) of thionyl chloride.
-
Add 7.36 g (0.1 mol) of N,N-dimethylformamide as a catalyst.
-
Slowly raise the temperature to room temperature and stir for 30 minutes.
-
Continue to heat the mixture to 40°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform vacuum distillation at 110°C and -0.1 to -0.08 MPa, slowly raising the collection temperature to 50°C to obtain trifluoromethanesulfonyl chloride.
Diagram: Synthesis of Trifluoromethanesulfonyl Chloride
Caption: Workflow for the synthesis of CF3SO2Cl.
Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
This aromatic sulfonyl chloride is a versatile building block. Two primary synthetic routes are commonly employed.[1]
Table 2: Synthetic Routes for 4-(Trifluoromethyl)benzenesulfonyl Chloride
| Route | Description | Advantages | Disadvantages |
| Direct Sulfonylation and Chlorination | Direct reaction of (trifluoromethyl)benzene with a chlorinating/sulfonylating agent. | More straightforward approach. | Can lead to by-products requiring extensive purification.[1] |
| Multi-step Synthesis via Diazonium Salt | Involves the conversion of 4-(trifluoromethyl)aniline to a diazonium salt, followed by reaction to introduce the sulfonyl chloride group. | Offers greater control and leads to a purer product.[1] | More intricate and involves multiple steps. |
Reactivity and Key Reactions
The reactivity of trifluoromethyl-substituted sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is enhanced by the electron-withdrawing trifluoromethyl group.[1][2] This makes them highly susceptible to nucleophilic attack.
Sulfonylation Reactions
These are the most common reactions, where the sulfonyl chloride acts as a sulfonylating agent.
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. This reaction is fundamental in the synthesis of many pharmaceuticals.[10]
-
Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[10]
Diagram: General Sulfonylation Reactions
Caption: General scheme for sulfonylation reactions.
Trifluoromethylation Reactions
Trifluoromethanesulfonyl chloride can also serve as a source of the trifluoromethyl radical (CF3•) under reductive conditions, enabling the direct trifluoromethylation of various substrates.[11][12] This is a powerful tool for introducing the CF3 group into organic molecules.
-
Photoredox Catalysis: Visible light photoredox catalysis is a common method to generate the trifluoromethyl radical from CF3SO2Cl.[11] This radical can then add to arenes, heteroarenes, and alkenes.
-
Transition Metal Catalysis: Transition metals, such as ruthenium, can also catalyze the trifluoromethylation of arenes using CF3SO2Cl.[11][13]
Diagram: Trifluoromethylation via Photoredox Catalysis
Caption: Mechanism of photoredox-catalyzed trifluoromethylation.
Applications
The unique reactivity of trifluoromethyl-substituted sulfonyl chlorides makes them valuable in several fields.
Medicinal Chemistry and Drug Development
The introduction of trifluoromethyl and sulfonamide groups can significantly enhance the pharmacological properties of drug candidates.[3][14]
-
Improved Pharmacokinetics: The CF3 group can increase lipophilicity, enhancing membrane permeability and bioavailability. It can also block metabolic pathways, increasing the drug's half-life.[4]
-
Enhanced Biological Activity: The trifluoromethylsulfonyl group can participate in strong interactions with biological targets, leading to increased potency. Sulfonamide derivatives are a well-established class of drugs with a wide range of activities, including antibacterial and anticancer properties.[3][10]
-
Prodrugs: These compounds can be used to construct prodrugs that release the active pharmaceutical ingredient under specific physiological conditions.[3]
Examples of Drug Classes Synthesized Using Trifluoromethyl-Substituted Sulfonyl Chlorides:
Materials Science
In materials science, these reagents are used to synthesize fluorinated functional materials.[3][5]
-
Polymers: Copolymerization with other monomers can produce fluorinated polymers with special surface properties, such as those used in self-cleaning and anti-fouling coatings.[3]
-
Electrolytes: They are used to prepare electrolyte materials with high ionic conductivity for applications in lithium-ion batteries and fuel cells.[5][15]
Safety and Handling
Trifluoromethyl-substituted sulfonyl chlorides are reactive and require careful handling.
-
They are susceptible to hydrolysis, reacting with moisture to release hydrochloric acid. Therefore, anhydrous conditions are essential for their storage and use.[1][16]
-
They are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, and engineering controls like fume hoods are necessary.[1][16]
Conclusion
Trifluoromethyl-substituted sulfonyl chlorides are versatile and powerful reagents in modern organic synthesis. Their unique reactivity allows for the efficient introduction of trifluoromethyl and sulfonyl groups, which are crucial for tuning the properties of molecules in drug discovery and materials science. Ongoing research continues to expand their synthetic utility, promising further innovations in these fields.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]
- 8. Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 9. puntoq.ull.es [puntoq.ull.es]
- 10. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]
Understanding the electrophilicity of the sulfur in 2-Trifluoromethylbenzylsulfonyl chloride
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2-Trifluoromethylbenzylsulfonyl Chloride
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds, primarily utilized as potent electrophiles in chemical synthesis.[1] Their reactivity stems from the electron-deficient nature of the sulfur atom, making them susceptible to attack by a wide array of nucleophiles. This guide provides a detailed technical analysis of the electrophilicity of a specific, highly activated sulfonyl chloride: this compound.
The core of this molecule's functionality lies in the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density, rendering the sulfur center highly electrophilic. The reactivity of this functional group can be further modulated by the nature of the organic substituent (R). In the case of this compound, the R group is a 2-trifluoromethylbenzyl moiety. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzyl ring significantly enhances the electrophilic character of the sulfur atom. This guide will dissect the structural and electronic factors governing this enhanced reactivity, present relevant quantitative data for comparison, detail experimental protocols for reactivity assessment, and provide visual diagrams to illustrate key concepts and mechanisms. This document is intended for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides in their synthetic endeavors.
Molecular Structure and Electronic Effects
The electrophilicity of the sulfur atom in this compound is a result of the cumulative electronic effects of its constituent parts.
-
The Sulfonyl Chloride Group (-SO₂Cl): The sulfur atom is in a high oxidation state (+6) and is double-bonded to two oxygen atoms and single-bonded to a chlorine atom. Oxygen and chlorine are highly electronegative, leading to a strong dipole moment where electron density is pulled away from the sulfur. This creates a significant partial positive charge (δ+) on the sulfur atom, making it an excellent electrophilic center. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions.[1]
-
The Benzyl Group (-CH₂-Ph): Unlike arylsulfonyl chlorides (e.g., benzenesulfonyl chloride), where the sulfonyl group is directly attached to the aromatic ring, this molecule has a methylene (-CH₂) spacer. This spacer isolates the sulfur atom from the resonance effects of the benzene ring. Therefore, the electronic influence of the substituted phenyl ring is transmitted primarily through an inductive effect.
-
The 2-Trifluoromethyl Substituent (-CF₃): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of the three fluorine atoms. Positioned on the benzene ring, it strongly withdraws electron density from the ring via the inductive effect. This effect is then relayed through the methylene spacer to the sulfur atom, further increasing its partial positive charge and, consequently, its electrophilicity.
The combination of the inherently electrophilic sulfonyl chloride group and the potent inductively withdrawing effect of the 2-trifluoromethylbenzyl substituent makes this molecule a highly reactive electrophile, ideal for reactions with a broad range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[2][3]
Caption: Factors enhancing sulfur electrophilicity.
Quantitative Analysis of Electrophilicity
Electron-withdrawing groups on the substituent (R) are known to accelerate the rate of nucleophilic attack, whereas electron-donating groups slow it down. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of this effect for substituents on an aromatic ring directly attached to the reaction center.[5][6] The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted benzenesulfonyl chlorides, ρ values are positive, confirming that electron-withdrawing groups (with positive σ values) increase the reaction rate.[7][8]
Table 1: Comparative Reactivity of Selected Sulfonyl Chlorides
| Compound | Structure | Key Feature | Expected Relative Reactivity |
|---|---|---|---|
| Methanesulfonyl Chloride | CH₃-SO₂Cl | Small alkyl group; baseline reactivity. | Moderate |
| Benzenesulfonyl Chloride | Ph-SO₂Cl | Phenyl group directly attached; resonance and inductive effects. | Higher than Methanesulfonyl Chloride |
| Benzylsulfonyl Chloride | Ph-CH₂-SO₂Cl | Phenyl group insulated by -CH₂-; primarily inductive effect. | Lower than Benzenesulfonyl Chloride |
| This compound | 2-CF₃-Ph-CH₂-SO₂Cl | Strong electron-withdrawing -CF₃ group. | Significantly Higher than Benzylsulfonyl Chloride |
| 4-Nitrobenzenesulfonyl Chloride | 4-NO₂-Ph-SO₂Cl | Strong electron-withdrawing -NO₂ group directly on the ring. | Very High |
Note: This table is a qualitative comparison based on established principles of physical organic chemistry. The precise ordering can depend on specific reaction conditions.
The data illustrates that while the methylene spacer in benzylsulfonyl chloride reduces the impact of the phenyl ring compared to benzenesulfonyl chloride, the addition of a powerful electron-withdrawing group like -CF₃ is expected to significantly increase the electrophilicity of the sulfur, making this compound a much more reactive substrate than its unsubstituted benzyl counterpart.
Reaction Mechanism with Nucleophiles
Sulfonyl chlorides react with nucleophiles (Nu⁻ or Nu-H) via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[4] The reaction proceeds through a trigonal bipyramidal transition state.
Caption: General Sₙ2 mechanism at sulfur.
The nucleophile attacks the electrophilic sulfur atom, and the chloride ion is displaced. The rate of this reaction is dependent on both the concentration of the sulfonyl chloride and the nucleophile. The highly electron-deficient sulfur in this compound lowers the activation energy for this process, leading to faster reaction rates.
Experimental Protocols: Kinetic Analysis by Conductimetry
The solvolysis rates of sulfonyl chlorides are often determined using the conductimetric method, which is highly suitable because the reaction produces ions (e.g., RSO₃H and HCl in water), leading to a change in the solution's conductivity over time.[4][9]
Objective: To determine the first-order rate constant (k) for the hydrolysis of a sulfonyl chloride.
Materials and Equipment:
-
High-purity solvent (e.g., deionized water, ethanol-water mixture)
-
Sulfonyl chloride sample (e.g., this compound)
-
Conductivity meter with a probe
-
Constant-temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Solvent Preparation: A known volume of the high-purity solvent is placed in a reaction vessel and allowed to reach thermal equilibrium in the constant-temperature bath. The conductivity of the pure solvent is recorded as the baseline.
-
Sample Introduction: A small, accurately weighed amount of the sulfonyl chloride is rapidly dissolved in the thermostated solvent with vigorous stirring to initiate the reaction. The stopwatch is started simultaneously.
-
Data Acquisition: The conductivity of the solution is measured at regular time intervals. The readings are recorded until there is no significant change in conductivity, which indicates the reaction has reached completion (the "infinity" reading, G∞).
-
Data Analysis: The first-order rate constant (k) is calculated from the conductivity data using the Guggenheim method or by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of this plot is equal to -k.
Caption: Workflow for conductimetric rate measurement.
Conclusion
This compound is a highly electrophilic reagent designed for efficient synthesis. Its reactivity is a product of the intrinsic electronic properties of the sulfonyl chloride group, significantly amplified by the strong, inductively electron-withdrawing 2-trifluoromethylbenzyl substituent. The methylene spacer prevents resonance interaction with the sulfur center but effectively transmits the powerful inductive pull of the trifluoromethyl-substituted ring. This makes the sulfur atom exceptionally susceptible to nucleophilic attack. While direct kinetic comparisons require experimental validation, the principles of physical organic chemistry strongly indicate that it is a more reactive electrophile than benzylsulfonyl chloride. The methodologies and principles outlined in this guide provide a framework for understanding, predicting, and utilizing the enhanced electrophilicity of this and related sulfonyl chlorides in a research and development setting.
References
- 1. fiveable.me [fiveable.me]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to 2-Trifluoromethylbenzylsulfonyl Chloride: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Trifluoromethylbenzylsulfonyl chloride is a key building block in medicinal chemistry and drug discovery, valued for the introduction of the trifluoromethylbenzyl moiety, which can enhance the pharmacological properties of molecules. This technical guide provides an in-depth overview of the commercial landscape for this reagent, including a comparative analysis of supplier-stated purities. Furthermore, this document outlines a plausible synthetic route based on the oxidative chlorination of 2-trifluoromethylbenzyl thiol, detailing a representative experimental protocol. Potential impurities arising from the synthesis are discussed, alongside common purification techniques. Finally, a comprehensive overview of analytical methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, is presented to guide researchers in the quality control of this critical reagent.
Commercial Suppliers and Purity
This compound is available from a range of chemical suppliers. The purity of the commercially available material typically ranges from 95% to 99%. It is crucial for researchers to consider the stated purity and the analytical method used for its determination when selecting a supplier, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.
| Supplier | Stated Purity | Analytical Method | Country of Origin |
| Capot Chemical Co., Ltd. | 98% (Min, GC) | Gas Chromatography | China[1] |
| CONIER CHEM AND PHARMA LIMITED | 99% | Not Specified | China[1] |
| career henan chemical co. | 98% (HPLC) | High-Performance Liquid Chromatography | China[1] |
| Amadis Chemical Company Limited | Not Specified | Not Specified | China[1] |
| Allfluoro pharmaceutical co. ltd. | 98% | Not Specified | China[1] |
| DAYANG CHEM (HANGZHOU) CO.,LTD. | 95% & 99% | Not Specified | China[1] |
| ABCR GmbH & CO. KG | Not Specified | Not Specified | Germany[1] |
| Chem-Impex International, Inc. | Not Specified | Not Specified | USA |
Synthesis and Purification
While various methods for the synthesis of sulfonyl chlorides exist, a prevalent and practical approach for arylmethylsulfonyl chlorides, such as this compound, is the oxidative chlorination of the corresponding thiol or a derivative like a thioether.[2][3][4]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl bromide.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol: Oxidative Chlorination of 2-Trifluoromethylbenzyl Thiol
This protocol is a representative example based on general methods for the oxidative chlorination of thiols.[3][4] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and potentially hazardous reagents.
Materials:
-
2-Trifluoromethylbenzyl thiol
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (concentrated)
-
Sodium sulfite (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-trifluoromethylbenzyl thiol in a mixture of acetonitrile and water.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quench the excess NCS by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Potential Impurities
The synthesis of this compound can lead to the formation of several impurities:
-
Unreacted Starting Material: Residual 2-trifluoromethylbenzyl thiol.
-
Disulfide: The corresponding disulfide, bis(2-trifluoromethylbenzyl) disulfide, can form as a byproduct of thiol oxidation.
-
Sulfonic Acid: Hydrolysis of the sulfonyl chloride product, either during the reaction workup or on storage, leads to the formation of 2-trifluoromethylbenzylsulfonic acid.[5]
-
Over-chlorinated byproducts: Chlorination of the aromatic ring is a potential side reaction, though typically minor under controlled conditions.
Caption: Potential impurity formation pathways.
Purification
The crude product can be purified by several methods to remove the aforementioned impurities:
-
Aqueous Workup: Washing the crude product with a mildly acidic aqueous solution can help remove the more water-soluble sulfonic acid impurity.[5]
-
Recrystallization: For solid sulfonyl chlorides, recrystallization from a suitable solvent system is an effective method for achieving high purity.[6][7][8][9][10] The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: Silica gel column chromatography can be employed to separate the desired sulfonyl chloride from non-polar impurities like the disulfide and any unreacted thiol.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of sulfonyl chlorides and the separation of polar impurities.[11]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small amount of acid like trifluoroacetic acid or phosphoric acid) and acetonitrile is commonly used.[12][13]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent like acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable sulfonyl chlorides. It provides both separation and structural information, aiding in the identification of impurities.[11] Due to the reactivity of sulfonyl chlorides, derivatization to more stable sulfonamides may sometimes be necessary for robust analysis.[14]
Typical GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium.
-
Injector Temperature: Optimized to prevent degradation.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.[15]
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Key NMR Features:
-
¹H NMR: The spectrum will show characteristic signals for the benzylic protons (a singlet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the 2-substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for the trifluoromethyl carbon, the benzylic carbon, and the aromatic carbons.
-
¹⁹F NMR: A single resonance corresponding to the -CF₃ group is expected.
-
Solvent: Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ should be used due to the reactivity of the sulfonyl chloride.[11]
Caption: A typical analytical workflow for quality control.
Conclusion
The quality of this compound is paramount for its successful application in research and development. This guide has provided a comprehensive overview of its commercial availability, a plausible synthetic route, and robust analytical methods for its characterization. By understanding the potential impurities and employing appropriate purification and analytical techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides utilizing 2-Trifluoromethylbenzylsulfonyl chloride as a key reagent. Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules. This guide offers a comprehensive workflow for the synthesis, purification, and characterization of these novel compounds, complete with quantitative data and a plausible biological context.
Introduction
Sulfonamides (R-SO₂NR'R'') are a cornerstone of modern drug discovery, with applications ranging from antibacterial agents to diuretics and anticancer therapies. The biological activity of sulfonamides can be finely tuned by modifying the substituents on the sulfonamide nitrogen and the aryl ring of the sulfonyl chloride. The 2-(trifluoromethyl)benzyl moiety is a particularly interesting pharmacophore, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
This application note details the synthesis of a library of novel N-substituted-2-(trifluoromethyl)benzylsulfonamides through the reaction of this compound with a variety of primary and secondary amines. The protocols provided herein are designed to be robust and applicable to a range of amine substrates, facilitating the generation of diverse compound libraries for screening and lead optimization in drug development programs.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-2-(trifluoromethyl)benzylsulfonamides
The following is a general protocol for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and a suitable base (1.2-1.5 eq.) in an anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure sulfonamide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of a Representative Compound: N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide
Protocol:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 mL/mmol of aniline) at 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM (5 mL/mmol) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
After completion, wash the reaction mixture with water (2 x 20 mL), 1N HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to obtain N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide as a white solid.
Data Presentation
The following table summarizes the yields for the synthesis of a series of novel sulfonamides derived from this compound and various amines, demonstrating the versatility of the described protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-(trifluoromethyl)benzenesulfonamide | 85 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide | 92 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide | 88 |
| 4 | Benzylamine | N-benzyl-2-(trifluoromethyl)benzenesulfonamide | 78 |
| 5 | Morpholine | 4-((2-(trifluoromethyl)benzyl)sulfonyl)morpholine | 95 |
| 6 | Piperidine | 1-((2-(trifluoromethyl)benzyl)sulfonyl)piperidine | 90 |
Note: Yields are based on isolated and purified products.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of novel sulfonamides.
Potential Biological Target: Carbonic Anhydrase Signaling Pathway
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Novel sulfonamides derived from this compound are potential candidates for potent and selective CA inhibitors.
Caption: Inhibition of the Carbonic Anhydrase pathway by novel sulfonamides.
Conclusion
The synthetic protocols outlined in this application note provide a reliable and versatile method for the preparation of novel sulfonamides from this compound. The presented data demonstrates the applicability of this methodology to a range of amine substrates, enabling the creation of diverse chemical libraries for drug discovery. The potential of these compounds as inhibitors of key enzymes such as carbonic anhydrase highlights their relevance in the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and exploration of this promising class of molecules.
Application Notes and Protocols for 2-Trifluoromethylbenzylsulfonyl Chloride as a Primary Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a critical step in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups. Sulfonamides are a robust class of amine protecting groups due to their high stability across a wide range of reaction conditions. This document provides detailed application notes and protocols for the use of 2-trifluoromethylbenzylsulfonyl chloride as a protecting group for primary amines.
The 2-trifluoromethylbenzylsulfonyl group offers potential advantages due to the electron-withdrawing nature of the trifluoromethyl moiety, which can influence the reactivity and stability of the resulting sulfonamide. These protocols are based on established procedures for related sulfonyl chlorides and serve as a guide for the protection and deprotection of primary amines using this reagent.
Reaction Principle
The protection of a primary amine with this compound proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The deprotection of the resulting N-(2-trifluoromethylbenzylsulfonyl)amine can be achieved under various conditions, offering flexibility in synthetic design. Common methods include reductive cleavage and cleavage under strongly acidic conditions. The choice of deprotection strategy will depend on the stability of the substrate to the reaction conditions.
Data Presentation
Table 1: Representative Conditions for the Protection of Primary Amines with Arenesulfonyl Chlorides
| Amine Substrate | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine (1.5) | Dichloromethane | 0 to RT | 12-24 | High | [1] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine (excess) | Acetone/Water | RT | Not specified | High | [2] |
| Alkylamines | Benzenesulfonyl chloride | Triethylamine (2.0) | Dichloromethane | 0 to RT | Not specified | High | [3] |
Table 2: General Methods for the Deprotection of N-Arenesulfonamides
| Protected Amine | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Comments | Reference |
| N-Benzyl-p-toluenesulfonamide | Samarium Iodide (SmI2) | THF/DMPU | RT | Not specified | Reductive cleavage | [4] |
| N-Alkyl-2-nitrobenzenesulfonamide | Thiophenol / KOH | Acetonitrile | 50 | 0.67 | Nucleophilic aromatic substitution | [5] |
| N-Aryl-p-toluenesulfonamide | Trifluoromethanesulfonic acid | Not specified | Not specified | Not specified | Acidic cleavage | [6] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the formation of an N-(2-trifluoromethylbenzylsulfonyl)amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous triethylamine (1.5 equiv) or pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or pyridine) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-trifluoromethylbenzylsulfonyl)amine.
Protocol 2: Reductive Deprotection of an N-(2-Trifluoromethylbenzylsulfonyl)amine
This protocol outlines a general method for the reductive cleavage of the sulfonamide group using samarium iodide.
Materials:
-
N-(2-trifluoromethylbenzylsulfonyl)amine (1.0 equiv)
-
Samarium(II) iodide (SmI2) solution in THF (excess)
-
N,N'-Dimethylpropyleneurea (DMPU)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-(2-trifluoromethylbenzylsulfonyl)amine in a mixture of anhydrous THF and DMPU in a round-bottom flask under an inert atmosphere.
-
Add the SmI2 solution in THF to the reaction mixture. The amount of SmI2 will need to be optimized for the specific substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or crystallization) to yield the free primary amine.
Visualizations
Caption: Protection of a primary amine.
Caption: Deprotection of the sulfonamide.
Caption: General experimental workflow.
Orthogonality and Stability
The stability of the N-(2-trifluoromethylbenzylsulfonyl) group is expected to be comparable to other arenesulfonamides. It is generally stable to a wide range of reagents, including many acidic and basic conditions used for the removal of other common protecting groups like Boc and Fmoc.
-
Stability to Acid: Arenesulfonamides are generally stable to moderately acidic conditions. However, cleavage can be achieved with strong acids like trifluoromethanesulfonic acid, often at elevated temperatures.[6]
-
Stability to Base: Sulfonamides are typically stable to basic conditions.
-
Orthogonality: The 2-trifluoromethylbenzylsulfonyl group is expected to be orthogonal to many common protecting groups. For instance, it should be stable under the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal. Reductive cleavage conditions for the sulfonamide would likely affect other reducible functional groups in the molecule.
Conclusion
This compound is a promising reagent for the protection of primary amines. The resulting sulfonamides are expected to be stable and can be deprotected under specific reductive or strongly acidic conditions, offering a valuable tool for synthetic chemists. The provided protocols, based on established methodologies for related compounds, offer a starting point for the application of this protecting group in organic synthesis. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve high yields and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
Application Notes and Protocols: A Detailed Guide to the Protection of Secondary Amines using 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the protection of secondary amines using 2-trifluoromethylbenzylsulfonyl chloride. The resulting 2-trifluoromethylbenzylsulfonamide offers a robust protecting group for the amine functionality, allowing for a wide range of subsequent chemical transformations. These application notes include detailed experimental procedures for both the protection and deprotection steps, alongside a summary of expected outcomes based on analogous reactions.
Introduction
In multi-step organic synthesis, particularly in the context of drug discovery and development, the selective protection of reactive functional groups is paramount. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Sulfonamides are a well-established class of amine protecting groups, known for their stability across a broad spectrum of reaction conditions.
The 2-trifluoromethylbenzylsulfonyl group provides a stable sulfonamide linkage that is resistant to many common reagents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide. This protocol outlines a general and reliable method for the installation and subsequent removal of this protecting group.
Reaction Principle
The protection reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of this compound. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.
The deprotection of the resulting sulfonamide can be achieved through reductive cleavage methods. Conditions for the removal of benzyl-type protecting groups, such as catalytic hydrogenation, can be adapted for this purpose, although the presence of the trifluoromethyl group may necessitate harsher conditions.
Experimental Protocols
Materials and Methods
Materials:
-
Secondary amine (substrate)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Palladium on carbon (Pd/C, 10 wt%) (for deprotection)
-
Methanol (MeOH) or Ethanol (EtOH) (for deprotection)
-
Hydrogen source (H2 balloon or Parr hydrogenator) (for deprotection)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
Standard glassware for organic synthesis
Protocol 1: Protection of a Secondary Amine
This protocol describes a general procedure for the reaction of a secondary amine with this compound.
1. Reaction Setup:
- In a clean, dry round-bottom flask, dissolve the secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
- Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.
- Cool the mixture to 0 °C in an ice bath with stirring.
2. Addition of Sulfonyl Chloride:
- Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
- Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
3. Reaction Monitoring:
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
4. Work-up:
- Once the reaction is complete, dilute the mixture with DCM.
- Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (1 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-trifluoromethylbenzylsulfonamide.
Protocol 2: Deprotection of the 2-Trifluoromethylbenzylsulfonamide
This protocol outlines a general method for the reductive cleavage of the 2-trifluoromethylbenzylsulfonamide.
1. Reaction Setup:
- In a round-bottom flask, dissolve the 2-trifluoromethylbenzylsulfonamide (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
- Carefully add palladium on carbon (10 wt%, 10-20 mol%) to the solution.
2. Hydrogenation:
- Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
- The reaction time can vary from 12 to 48 hours. The presence of the electron-withdrawing CF3 group may require elevated pressure or temperature.
3. Reaction Monitoring:
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
4. Work-up:
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with the reaction solvent (MeOH or EtOH).
- Concentrate the filtrate under reduced pressure to yield the crude deprotected secondary amine.
5. Purification:
- If necessary, purify the crude product by an appropriate method such as acid-base extraction or column chromatography.
Data Presentation
The following table summarizes representative yields for the sulfonylation of secondary amines with analogous sulfonyl chlorides. Actual yields with this compound may vary depending on the specific substrate.
| Entry | Secondary Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Dibutylamine | Benzenesulfonyl chloride | NaOH (aq) | Water | - | 94[1][2] |
| 2 | Hexamethylenimine | Benzenesulfonyl chloride | NaOH (aq) | Water | - | 97[1][2] |
| 3 | p-Anisidine | p-Toluenesulfonyl chloride | Poly(4-vinylpyridine) | Acetonitrile | - | 93 |
| 4 | Aniline | Benzenesulfonyl chloride | Pyridine | - | - | ~100 |
Visualizations
Caption: Reaction mechanism for the protection of a secondary amine.
Caption: Experimental workflow for the protection of a secondary amine.
References
Application Notes and Protocols for 2-Trifluoromethylbenzylsulfonyl Chloride in Peptide Synthesis
Disclaimer: The application of 2-trifluoromethylbenzylsulfonyl chloride as a protecting group for the α-amino function in standard peptide synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the established principles of peptide chemistry, the known reactivity of sulfonyl chlorides, and the behavior of related sulfonamide protecting groups. These protocols are intended to serve as a starting point for researchers interested in exploring the potential of this reagent and will likely require optimization.
Introduction
In peptide synthesis, the selection of an appropriate Nα-protecting group is critical for the successful assembly of the desired peptide sequence. An ideal protecting group should be easy to introduce, stable to the coupling conditions, and readily cleavable under mild conditions that do not affect other protecting groups or the peptide backbone (orthogonality).
While common protecting groups like Fmoc and Boc are widely used, the exploration of novel protecting groups is essential for the synthesis of complex peptides and for expanding the toolbox of orthogonal protection strategies. This compound introduces the 2-trifluoromethylbenzylsulfonyl (o-CF3-Bzl-SO2) group, a potentially useful protecting group for primary and secondary amines, including the N-terminus of amino acids. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the stability and cleavage characteristics of the resulting sulfonamide.
These notes outline the theoretical application of this compound in peptide synthesis, covering its potential advantages, proposed reaction protocols, and cleavage conditions.
Potential Advantages and Characteristics
The hypothetical 2-trifluoromethylbenzylsulfonyl (o-CF3-Bzl-SO2) protecting group may offer the following advantages:
-
Stability: Sulfonamides are generally known for their high stability towards acidic and some basic conditions, which could make the o-CF3-Bzl-SO2 group robust during peptide chain elongation.
-
Orthogonality: The cleavage of sulfonamides often requires specific reagents, potentially offering orthogonality to standard acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.
-
Modified Reactivity: The ortho-trifluoromethyl substituent is expected to increase the acidity of the sulfonamide proton, which could be exploited for specific deprotection strategies.
Data Summary
The following tables summarize the expected properties and reaction conditions based on related compounds. Note: This data is extrapolated and should be experimentally verified.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClF₃O₂S |
| Molecular Weight | 258.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF) |
| Reactivity | Reacts with nucleophiles (amines, alcohols, water) |
Table 2: Comparison of Hypothetical o-CF3-Bzl-SO2 with Standard Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions |
| o-CF3-Bzl-SO2 (Hypothetical) | This compound, Base (e.g., DIPEA, Pyridine) | Expected to be stable to TFA and piperidine. | Reductive cleavage (e.g., Mg/MeOH, SmI₂) or strong nucleophiles. |
| Fmoc | Fmoc-OSu, NaHCO₃ | Labile to secondary amines (e.g., 20% piperidine in DMF). Stable to TFA. | 20% Piperidine in DMF. |
| Boc | Boc₂O, Base | Labile to strong acids (e.g., TFA). Stable to piperidine. | TFA, HCl in Dioxane. |
| Cbz (Z) | Benzyl chloroformate, Base | Stable to mild acid and base. | Catalytic hydrogenation (H₂, Pd/C), HBr in AcOH. |
Experimental Protocols
Protocol 1: Protection of an Amino Acid with this compound
This protocol describes the Nα-protection of a free amino acid.
Materials:
-
Amino acid (e.g., Alanine)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a 1 M solution of Na₂CO₃ in water (3.0 eq.).
-
To this solution, add an equal volume of dioxane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Solid-Phase Peptide Synthesis (SPPS) Cycle using an Nα-(o-CF3-Bzl-SO2)-protected Amino Acid
This protocol outlines a single coupling cycle on a solid support. It assumes the successful synthesis and purification of an Nα-(o-CF3-Bzl-SO2)-amino acid.
Materials:
-
Resin with a free amino group (e.g., Rink Amide resin after Fmoc deprotection)
-
Nα-(o-CF3-Bzl-SO2)-protected amino acid (3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, pre-activate the Nα-(o-CF3-Bzl-SO2)-protected amino acid by dissolving it with HBTU and HOBt in DMF.
-
Add DIPEA to the activation mixture and agitate for 5 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
The resin is now ready for the deprotection of the o-CF3-Bzl-SO2 group.
Protocol 3: Hypothetical Deprotection of the Nα-(o-CF3-Bzl-SO2) Group
This protocol is based on cleavage conditions for related electron-deficient sulfonamides. Optimization will be necessary.
Materials:
-
Peptide-resin with N-terminal o-CF3-Bzl-SO2 protection
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or DBU
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 1 M thiophenol and 0.5 M K₂CO₃ (or DBU) in DMF.
-
Drain the DMF from the resin and add the deprotection solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by taking small resin samples and performing a Kaiser test.
-
Once the deprotection is complete (positive Kaiser test), drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all reagents.
-
The resin is now ready for the next coupling step.
Visualizations
Caption: Workflow for Nα-protection of an amino acid.
Caption: Hypothetical SPPS cycle using the o-CF3-Bzl-SO2 protecting group.
Caption: Orthogonality of the hypothetical o-CF3-Bzl-SO2 group.
Application Notes and Protocols: 2-Trifluoromethylbenzylsulfonyl Chloride in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethylbenzylsulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Consequently, sulfonamides derived from this compound are of significant interest for the development of novel therapeutic agents with a wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds using this compound. While direct examples of bioactive compounds from this compound are not extensively reported in publicly available literature, the protocols and data presented here are based on closely related trifluoromethyl-substituted benzenesulfonamides and serve as a representative guide for researchers. The methodologies can be adapted for the synthesis and evaluation of a diverse library of 2-trifluoromethylbenzylsulfonamides.
Data Presentation: Anticancer and Enzyme Inhibitory Activities of Trifluoromethyl-Containing Sulfonamides
The following tables summarize the biological activities of various sulfonamide derivatives containing a trifluoromethylphenyl moiety. This data illustrates the potential of this structural motif in designing potent bioactive compounds.
Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Containing Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 15 | HeLa (Cervical Cancer) | >50 | [1] |
| HepG2 (Liver Cancer) | 15.2 | [1] | |
| MCF-7 (Breast Cancer) | >50 | [1] | |
| Urea Derivative of 15 | HeLa (Cervical Cancer) | 8.7 | [1] |
| HepG2 (Liver Cancer) | 6.5 | [1] | |
| MCF-7 (Breast Cancer) | 10.3 | [1] |
Note: Compound 15 is a trifluoromethylquinoline carrying a benzenesulfonamide moiety. The urea derivative showed enhanced activity.
Table 2: Enzyme Inhibitory Activity of Fluorinated Benzenesulfonic Ester Derivatives
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| 2v | VEGFR-2 | 16.3 ± 0.29 | [2] |
| 2f | α-amylase | 3.1 ± 0.110 | [2] |
| Acarbose (Reference) | α-amylase | - | [2] |
Note: These compounds are benzenesulfonic ester derivatives, demonstrating the utility of the trifluoromethylphenylsulfonyl moiety in designing enzyme inhibitors.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2-Trifluoromethylbenzylsulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: While stirring at room temperature, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 2-trifluoromethylbenzylsulfonamide.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols: Standard Reaction Conditions for Sulfonylation with 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethylbenzylsulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-trifluoromethylbenzylsulfonyl moiety onto various nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The sulfonylation reaction, forming stable sulfonamide or sulfonate ester linkages, is a cornerstone of modern synthetic chemistry. These application notes provide standardized protocols for the sulfonylation of primary and secondary amines, as well as alcohols and phenols, using this compound.
The general transformation involves the reaction of a nucleophile (amines, alcohols, or phenols) with this compound in the presence of a base. The electron-withdrawing nature of the trifluoromethyl group on the benzyl ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating its reaction with nucleophiles.[1]
Reaction with Amines: Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines robustly yields the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
General Reaction Scheme:
R¹R²NH + 2-(CF₃)C₆H₄CH₂SO₂Cl → 2-(CF₃)C₆H₄CH₂SO₂NR¹R² + HCl
Standard Reaction Conditions:
| Parameter | Condition | Notes |
| Substrate | Primary or Secondary Amine (1.0 eq) | |
| Reagent | This compound (1.0 - 1.2 eq) | |
| Base | Pyridine or Triethylamine (2.0 - 3.0 eq) | Acts as a base and can also serve as the solvent. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocol: Sulfonylation of a Primary Amine
-
To a solution of the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL) to the stirred amine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters
The sulfonylation of alcohols and phenols with this compound provides the corresponding sulfonate esters. These esters are valuable as intermediates in organic synthesis, acting as excellent leaving groups in nucleophilic substitution reactions. The reaction is typically performed in the presence of a non-nucleophilic base.[1][3]
General Reaction Scheme:
R-OH + 2-(CF₃)C₆H₄CH₂SO₂Cl → 2-(CF₃)C₆H₄CH₂SO₂OR + HCl
Standard Reaction Conditions:
| Parameter | Condition | Notes |
| Substrate | Alcohol or Phenol (1.0 eq) | |
| Reagent | This compound (1.1 - 1.5 eq) | |
| Base | Pyridine or Triethylamine (2.0 - 3.0 eq) | Pyridine is often used as both the base and solvent. |
| Solvent | Dichloromethane (DCM), Pyridine, or Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Sulfonylation of a Phenol
-
In a flame-dried round-bottom flask, dissolve the phenol (1.0 mmol) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
After completion of the reaction, pour the mixture into ice-cold 2M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous copper sulfate (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude sulfonate ester can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative yields for the sulfonylation of various substrates with substituted benzenesulfonyl chlorides, which are expected to be comparable for reactions with this compound based on established chemical principles.
Table 1: Representative Yields for the Synthesis of Sulfonamides
| Amine Substrate | Sulfonyl Chloride | Product | Yield (%) |
| Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | >95 |
| Dibutylamine | Benzenesulfonyl chloride | N,N-Dibutylbenzenesulfonamide | 94[4] |
| 1-Octylamine | Benzenesulfonyl chloride | N-(Octyl)benzenesulfonamide | 98[4] |
| Hexamethylenimine | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)azepane | 97[4] |
Table 2: Representative Yields for the Synthesis of Sulfonate Esters
| Alcohol/Phenol Substrate | Sulfonyl Chloride | Product | Yield (%) |
| Phenol | 4-Toluenesulfonyl chloride | Phenyl tosylate | 95[5] |
| 2-Chlorophenol | 4-Toluenesulfonyl chloride | 2-Chlorophenyl tosylate | 89[5] |
| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenyl 4-chlorobenzenesulfonate | Good to Excellent[5] |
| Methanol | Methanesulfonyl chloride | Methyl mesylate | High |
Mandatory Visualizations
Caption: General experimental workflow for sulfonylation reactions.
Caption: Logical relationships of components in a sulfonylation reaction.
References
Application Notes and Protocols for the Reaction of 2-Trifluoromethylbenzylsulfonyl Chloride with Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and challenges associated with the reaction of 2-trifluoromethylbenzylsulfonyl chloride with sterically hindered amines. The resulting N-substituted 2-trifluoromethylbenzylsulfonamides are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1]
Introduction
The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a fundamental transformation in organic synthesis. However, when the amine is sterically hindered, the reaction can be sluggish or fail to proceed under standard conditions. The presence of bulky substituents near the nitrogen atom impedes the nucleophilic attack on the sulfur atom of the sulfonyl chloride. This document outlines generalized protocols and strategies to overcome these steric challenges, with a focus on the use of this compound. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the sulfonyl chloride, potentially aiding the reaction with hindered nucleophiles.
Challenges in the Sulfonylation of Sterically Hindered Amines
The primary challenge in the reaction of this compound with sterically hindered amines is overcoming the steric repulsion between the bulky amine and the sulfonyl chloride. This can lead to slow reaction rates, low yields, or no reaction at all. The diagram below illustrates the steric clash that can occur.
References
Application Notes and Protocols: Formation of Sulfonate Esters from Alcohols using 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols into sulfonate esters is a fundamental transformation in organic synthesis, primarily because it converts a poor leaving group (hydroxyl) into an excellent one. This activation paves the way for a variety of subsequent reactions, including nucleophilic substitutions and eliminations. 2-Trifluoromethylbenzylsulfonyl chloride is a reagent used for this purpose, offering the potential for unique reactivity and stability in the resulting sulfonate esters due to the presence of the trifluoromethyl group. These application notes provide a detailed overview and experimental protocols for the formation of sulfonate esters from alcohols using this reagent.
Principle of the Reaction
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. A base, typically a tertiary amine such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The formation of the sulfonate ester occurs with retention of configuration at the alcohol's stereocenter.
Applications in Organic Synthesis
-
Activation of Alcohols: The primary application is the conversion of alcohols into a more reactive form for subsequent nucleophilic substitution or elimination reactions.
-
Protecting Group: The resulting sulfonate ester can serve as a protecting group for the alcohol functionality, which is stable under various reaction conditions but can be cleaved when necessary.
-
Drug Development: The introduction of the 2-trifluoromethylbenzylsulfonyl moiety can be a key step in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), potentially influencing their biological activity and pharmacokinetic properties.
Experimental Protocols
While specific literature examples for this compound are limited, the following protocols are based on well-established procedures for the sulfonylation of alcohols using analogous sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride. Optimization of these conditions for this compound is recommended.
Protocol 1: General Procedure for the Sulfonylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Sulfonylation of a Secondary Alcohol (e.g., Cyclohexanol)
Materials:
-
Cyclohexanol
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclohexanol (1.0 eq) in pyridine (used as both solvent and base) and cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour, and then allow it to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected reaction conditions and yields for the sulfonylation of various alcohols with sulfonyl chlorides, which can be used as a starting point for optimization with this compound.
| Entry | Alcohol Substrate | Sulfonyl Chloride (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Alcohol (e.g., 1-Octanol) | 1.2 | Et3N (1.5) | DCM | 0 to RT | 1-3 | > 90 |
| 2 | Secondary Alcohol (e.g., 3-Octanol) | 1.2 | Pyridine | Pyridine | 0 to RT | 12-24 | 80-90 |
| 3 | Sterically Hindered Secondary Alcohol | 1.5 | Pyridine | Pyridine | RT to 40 | 24-48 | 60-80 |
| 4 | Tertiary Alcohol | 2.0 | DMAP (cat.), Et3N (2.5) | DCM | RT | 48-72 | Low to moderate |
Note: Yields are estimates based on reactions with analogous sulfonyl chlorides and will vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for sulfonate ester synthesis.
General Reaction Mechanism
Caption: General mechanism for sulfonylation of alcohols.
Application Notes and Protocols for Scale-Up Synthesis Involving 2-Trifluoromethylbenzylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations, safety precautions, and detailed protocols for the scale-up synthesis of reactions involving 2-trifluoromethylbenzylsulfonyl chloride. This reagent is a valuable building block in medicinal chemistry, primarily for the synthesis of sulfonamide derivatives.
Introduction
This compound is an important reagent used in the synthesis of various organic molecules, particularly sulfonamides, which are prevalent in many pharmaceutical compounds. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Scaling up reactions involving this sulfonyl chloride requires careful consideration of reaction parameters, safety protocols, and purification methods to ensure a safe, efficient, and reproducible process.
Safety Precautions for Scale-Up
Scaling up reactions with this compound introduces increased risks that must be carefully managed.[1] Sulfonyl chlorides are reactive compounds that can cause severe skin burns and eye damage.[2][3]
Hazard Identification:
-
Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[2][3]
-
Moisture Sensitive: The compound reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This can lead to pressure buildup in sealed containers and a corrosive environment.
-
Thermal Runaway: The reaction of sulfonyl chlorides with nucleophiles, such as amines, is often exothermic. On a large scale, this heat generation can be difficult to control and may lead to a thermal runaway if not managed properly.[1]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. For larger scale operations, a walk-in hood or a dedicated, controlled environment is recommended.
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat and appropriate protective clothing.
-
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
Waste Disposal:
-
Dispose of all waste materials, including empty containers and reaction byproducts, in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Reaction Parameters for Sulfonamide Synthesis
The synthesis of sulfonamides from this compound and a primary or secondary amine is a common and crucial transformation. Several factors must be optimized for a successful and scalable reaction.
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations |
| Reactant Molarity | 0.1 - 1.0 M | Maintain a moderate concentration to control exothermicity and ensure efficient mixing. Avoid neat reactions on a large scale.[1] |
| Amine Equivalents | 1.0 - 1.2 equivalents | Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. |
| Base Equivalents | 1.1 - 2.0 equivalents | A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is crucial to neutralize the HCl byproduct. Ensure sufficient base is present. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Select a solvent that is inert to the reactants and products, has a suitable boiling point for temperature control, and allows for good solubility of all components. |
| Temperature | 0 °C to room temperature | The initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exotherm. The internal reaction temperature should be carefully monitored.[1] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to determine the endpoint. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-2-(trifluoromethyl)benzenesulfonamide (Laboratory Scale)
This protocol describes a general procedure for the synthesis of a sulfonamide on a laboratory scale.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for the Scale-Up Synthesis of N-Benzyl-2-(trifluoromethyl)benzenesulfonamide (100g Scale Example)
This protocol is an example of how the laboratory-scale procedure can be adapted for a larger scale synthesis.
Materials:
-
This compound (100 g, 0.387 mol)
-
Benzylamine (45.5 g, 0.425 mol, 1.1 eq)
-
Triethylamine (58.7 g, 0.580 mol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (1.5 L)
-
1 M Hydrochloric acid (HCl) (500 mL)
-
Saturated sodium bicarbonate solution (500 mL)
-
Brine (500 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel.
-
Chiller for temperature control.
-
Appropriate filtration and drying equipment.
Procedure:
-
Set up the 5 L jacketed reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charge the reactor with benzylamine (45.5 g), triethylamine (58.7 g), and anhydrous DCM (1 L).
-
Start the mechanical stirrer and cool the reactor contents to 0-5 °C using the chiller.
-
Dissolve this compound (100 g) in anhydrous DCM (500 mL) and charge this solution to the dropping funnel.
-
Add the this compound solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench by adding water (1 L).
-
Transfer the mixture to a larger separatory funnel (or perform the extraction in the reactor if equipped).
-
Separate the layers and wash the organic layer sequentially with 1 M HCl (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-benzyl-2-(trifluoromethyl)benzenesulfonamide.
Visualizations
Reaction Pathway for Sulfonamide Synthesis
References
Application Notes and Protocols for Monitoring 2-Trifluoromethylbenzylsulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-Trifluoromethylbenzylsulfonyl chloride. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, that are crucial for reaction monitoring, kinetic analysis, and purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is primarily centered around the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines to form sulfonamides. Effective monitoring of these reactions is essential to ensure optimal yield, purity, and safety. This guide offers a comprehensive overview of the analytical methodologies to achieve these goals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the progress of reactions involving this compound by separating the starting material, intermediates, and final products.
Application Note:
Reverse-phase HPLC is the preferred method for analyzing the reaction of this compound with an amine to form a sulfonamide. The polarity difference between the sulfonyl chloride and the resulting sulfonamide allows for excellent separation on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. Due to the reactivity of the sulfonyl chloride, derivatization with a primary or secondary amine, such as benzylamine, can be employed for quantification in complex matrices.
Experimental Protocol: Monitoring Sulfonamide Formation
Objective: To monitor the consumption of this compound and the formation of the corresponding sulfonamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reaction aliquots quenched with a suitable solvent (e.g., acetonitrile)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile to prevent further reaction.
-
Analysis: Inject the quenched sample onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the sulfonamide product over time. The retention time of the sulfonyl chloride will be different from that of the more polar sulfonamide.
Quantitative Data Summary (Illustrative):
| Compound | Retention Time (min) |
| This compound | ~ 12.5 |
| N-Benzyl-2-(trifluoromethyl)benzenesulfonamide | ~ 9.8 |
Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring and structural elucidation of reactants and products. Both ¹H and ¹⁹F NMR can be particularly informative for reactions involving this compound.
Application Note:
¹H NMR allows for the direct observation of the disappearance of the starting material and the appearance of the product by monitoring characteristic proton signals. For instance, the chemical shift of the benzylic protons will change upon conversion of the sulfonyl chloride to a sulfonamide. ¹⁹F NMR is highly specific for the trifluoromethyl group and can provide a clean signal for quantitative analysis, as the chemical shift of the -CF₃ group may be sensitive to changes at the sulfonyl group.
Experimental Protocol: In-situ ¹H NMR Monitoring
Objective: To monitor the reaction progress in real-time within an NMR tube.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Reaction Setup: In an NMR tube, dissolve a known amount of this compound and an internal standard in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiate Reaction: Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic signals of the starting material and product relative to the internal standard to determine the conversion over time.
Quantitative Data Summary (Expected Chemical Shifts in CDCl₃):
| Compound | Proton | Expected ¹H Chemical Shift (ppm) |
| This compound | Aromatic H | 7.6 - 8.2 |
| CH₂ | ~5.0 | |
| N-Alkyl-2-(trifluoromethyl)benzenesulfonamide | Aromatic H | 7.5 - 8.1 |
| CH₂ (benzyl) | ~4.5 |
| Compound | Nucleus | Expected ¹⁹F Chemical Shift (ppm) |
| This compound | CF₃ | ~ -60 |
| N-Alkyl-2-(trifluoromethyl)benzenesulfonamide | CF₃ | ~ -61 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile components in a reaction mixture. Due to the thermal lability of sulfonyl chlorides, careful method development is required.
Application Note:
GC-MS analysis of this compound is feasible, but care must be taken to avoid degradation in the injector port. A lower injector temperature and a non-polar capillary column are recommended. The mass spectrometer provides definitive identification based on the fragmentation pattern. The molecular ion may be observed, along with characteristic fragments resulting from the loss of Cl, SO₂, and the trifluoromethylbenzyl group.
Experimental Protocol: GC-MS Analysis of Reaction Aliquots
Objective: To identify and quantify the components of a reaction mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Reaction aliquots quenched and diluted in a suitable solvent (e.g., dichloromethane)
-
Internal standard (optional, for quantification)
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Procedure:
-
Sample Preparation: Withdraw and quench reaction aliquots as described for HPLC. Dilute the quenched sample in dichloromethane.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the chromatogram by their mass spectra and retention times. The mass spectrum of this compound will show characteristic isotopic patterns for chlorine.
Quantitative Data Summary (Expected Fragmentation):
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 258/260 (Cl isotope pattern) | 223 (M-Cl), 194 (M-SO₂), 159 (C₈H₆F₃) |
| N-Alkyl-2-(trifluoromethyl)benzenesulfonamide | Varies with alkyl group | Varies, but will show fragments related to the trifluoromethylbenzylsulfonyl moiety |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for in-situ, real-time monitoring of changes in functional groups during a reaction.
Application Note:
The reaction of this compound can be monitored by observing the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride and the appearance of the corresponding bands for the sulfonamide product. This technique is particularly useful for determining reaction kinetics. The strong, asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonyl chloride are typically found around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. These bands will shift upon formation of a sulfonamide.
Experimental Protocol: In-situ FTIR Reaction Monitoring
Objective: To monitor the reaction kinetics by observing changes in vibrational frequencies.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a flow cell.
Procedure:
-
Background Spectrum: Acquire a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Immerse the ATR probe into the reaction vessel or flow the reaction mixture through the cell. Initiate the reaction and collect spectra at regular intervals.
-
Data Analysis: Monitor the absorbance of the characteristic peaks for the sulfonyl chloride and the sulfonamide over time. Plot the absorbance versus time to obtain kinetic profiles.
Quantitative Data Summary (Characteristic IR Bands):
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (R-SO₂Cl) | S=O asymmetric stretch | ~1380 |
| S=O symmetric stretch | ~1180 | |
| S-Cl stretch | ~600-700 | |
| Sulfonamide (R-SO₂NHR') | S=O asymmetric stretch | ~1340 |
| S=O symmetric stretch | ~1160 | |
| N-H stretch (if applicable) | ~3300 |
Note: The exact positions of the absorption bands can vary depending on the molecular structure and solvent.
Visualizations
Reaction Workflow
The following diagram illustrates a typical workflow for the synthesis and monitoring of a sulfonamide from this compound.
Caption: Workflow for sulfonamide synthesis and analysis.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analytical question and the appropriate monitoring technique.
Caption: Matching analytical questions to techniques.
Application Notes and Protocols for 2-Trifluoromethylbenzylsulfonyl Chloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules ("fragments") to explore the chemical space of a biological target. Covalent FBDD, a specialized branch of this technique, employs fragments containing reactive electrophilic groups that can form a covalent bond with nucleophilic residues on the target protein, offering potential for high potency and prolonged duration of action.
2-Trifluoromethylbenzylsulfonyl chloride is a reagent with significant potential in covalent FBDD. The sulfonyl chloride moiety serves as a reactive electrophile, capable of forming stable sulfonamide bonds with nucleophilic amino acid residues such as lysine, serine, or tyrosine. The 2-trifluoromethylbenzyl group provides a scaffold for fragment elaboration and can enhance binding affinity and pharmacokinetic properties due to the favorable metabolic stability and lipophilicity conferred by the trifluoromethyl group.
These application notes provide an overview of the utility of this compound in covalent FBDD workflows, including protocols for fragment screening and hit validation.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative covalent fragment screening campaign using this compound against a model protein kinase.
Table 1: Primary Screen Hits of Electrophilic Fragments
| Fragment ID | Fragment Structure | Molecular Weight (Da) | Percent Inhibition @ 100 µM |
| TF-001 | This compound | 258.65 | 65% |
| TF-002 | 4-Fluorobenzylsulfonyl chloride | 192.60 | 42% |
| TF-003 | Phenylsulfonyl chloride | 176.62 | 35% |
| TF-004 | N/A (Control) | N/A | <5% |
Table 2: Dose-Response and Biophysical Characterization of Hit Fragment TF-001
| Parameter | Value | Method |
| IC50 | 25 µM | Enzyme Activity Assay |
| k_inact/K_I | 150 M⁻¹s⁻¹ | Mass Spectrometry |
| Binding Affinity (Kd) | 50 µM | Surface Plasmon Resonance (SPR) |
| Ligand Efficiency (LE) | 0.35 | Calculated |
Experimental Protocols
Protocol 1: Covalent Fragment Screening using Mass Spectrometry
This protocol outlines a typical workflow for screening this compound against a target protein using intact protein mass spectrometry to detect covalent modification.
Materials:
-
Target protein stock solution (10 µM in 50 mM HEPES buffer, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
DMSO
-
Quenching solution (1 M dithiothreitol (DTT))
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Incubation:
-
In a 96-well plate, add 5 µL of the 10 µM target protein solution to each well.
-
Add 0.5 µL of 10 mM this compound solution to the sample wells (final concentration 100 µM).
-
Add 0.5 µL of DMSO to the control wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Quenching:
-
Add 1 µL of 1 M DTT to each well to quench the reaction.
-
-
Sample Preparation for MS:
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Elute the protein in 5 µL of 50% acetonitrile/0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Determine the mass of the intact protein in both control and sample wells. A mass shift corresponding to the addition of the 2-trifluoromethylbenzylsulfonyl moiety (minus HCl) indicates covalent modification.
-
Protocol 2: Synthesis of a Sulfonamide Hit for Structure-Activity Relationship (SAR) Studies
This protocol describes the synthesis of a simple sulfonamide derivative of this compound with a fragment-like amine for SAR exploration.
Materials:
-
This compound
-
3-Aminopyridine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 3-aminopyridine (1.1 mmol) and triethylamine (1.5 mmol) in 10 mL of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add a solution of this compound (1.0 mmol) in 5 mL of DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Visualizations
Caption: Covalent fragment screening workflow.
Caption: Inhibition of a kinase signaling pathway.
Caption: Structure-Activity Relationship logic.
Troubleshooting & Optimization
Common side products in 2-Trifluoromethylbenzylsulfonyl chloride reactions
Welcome to the technical support center for 2-Trifluoromethylbenzylsulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products are the corresponding sulfonic acid (2-trifluoromethylbenzylsulfonic acid) due to hydrolysis, the di-sulfonated amine when using primary amines, and products derived from the formation of a highly reactive sulfene intermediate.
Q2: How can I minimize the hydrolysis of this compound to its sulfonic acid?
A2: Hydrolysis is a common issue with sulfonyl chlorides. To minimize it, ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle all reagents under inert conditions. Running the reaction at lower temperatures can also reduce the rate of hydrolysis.
Q3: What is sulfene, and why is it a problematic side product?
A3: Sulfene (2-trifluoromethylphenyl-methanesulfonyl) is a highly reactive intermediate formed by the elimination of HCl from this compound in the presence of a base, particularly tertiary amines like triethylamine. Because it is highly electrophilic, it can react with various nucleophiles in the reaction mixture, including the amine reactant, to form a variety of undesired adducts, leading to complex product mixtures and reduced yields of the desired sulfonamide.
Q4: I am using a primary amine and observing a significant amount of a higher molecular weight byproduct. What is it likely to be?
A4: With primary amines, a common side reaction is di-sulfonylation, where two molecules of the sulfonyl chloride react with the amine to form a di-sulfonamide. This is more likely to occur if there is a localized high concentration of the sulfonyl chloride or if an excess of the sulfonyl chloride is used.
Q5: Can the solvent affect the outcome of my reaction?
A5: Yes, the choice of solvent is crucial. Aprotic and non-nucleophilic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Protic solvents can react with the sulfonyl chloride, and some solvents might participate in side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, their probable causes, and recommended solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide, with starting material consumed. | Formation of water-soluble sulfonic acid: The primary impurity is likely the hydrolysis product, 2-trifluoromethylbenzylsulfonic acid, which is removed during aqueous workup. | - Ensure strictly anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere).- Perform the reaction at a lower temperature (e.g., 0 °C) to slow down hydrolysis. |
| Formation of an insoluble white solid (in the case of primary amines). | Di-sulfonamide formation: The primary amine has reacted with two equivalents of the sulfonyl chloride. | - Use a 1:1 molar ratio of the amine to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations.- Consider using a protecting group strategy for the amine if other methods fail. |
| A complex mixture of products is observed by TLC or LC-MS. | Sulfene formation: The use of a strong, non-nucleophilic base (like triethylamine) can promote the formation of the highly reactive sulfene intermediate, which leads to multiple byproducts. | - Use a weaker base or a nucleophilic base like pyridine, which is less likely to promote sulfene formation.- Add the base slowly at a low temperature.- Consider alternative methods that do not require a strong base. |
| The reaction is sluggish or does not go to completion. | Inactivated amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. | - Ensure a sufficient amount of base (at least one equivalent) is used to scavenge the HCl byproduct.- Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). |
| Dark, tar-like substances are formed. | Oxidative side reactions: This is more common with electron-rich or sensitive substrates. | - Run the reaction under an inert atmosphere to exclude oxygen.- Ensure the purity of starting materials and solvents. |
Reaction Pathways and Side Product Formation
The following diagram illustrates the desired reaction pathway for the formation of a sulfonamide and the competing side reactions.
Caption: Desired sulfonamide formation and competing side reaction pathways.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol is a general guideline for the synthesis of a sulfonamide from this compound and a primary or secondary amine, with an emphasis on minimizing side product formation.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Base Addition:
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution at 0 °C.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A slow addition is crucial to prevent localized high concentrations that can lead to di-sulfonylation.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
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Technical Support Center: Optimizing the Synthesis of 2-Trifluoromethylbenzylsulfonamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-trifluoromethylbenzylsulfonamides. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2-trifluoromethylbenzylsulfonamides?
The main difficulty arises from the reduced nucleophilicity of the 2-(trifluoromethyl)benzylamine. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which decreases the electron density on the amine's nitrogen atom. This makes the amine less reactive towards the sulfonyl chloride electrophile, potentially leading to lower yields and slower reaction rates compared to benzylamines with electron-donating or neutral substituents.
Q2: What is the most common method for synthesizing 2-trifluoromethylbenzylsulfonamides?
The most prevalent method is the reaction of 2-(trifluoromethyl)benzylamine with an appropriate sulfonyl chloride in the presence of a base. This is a standard nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Q3: What are the critical starting materials and reagents for this synthesis?
The key components are:
-
2-(Trifluoromethyl)benzylamine: The nucleophile.
-
An arylsulfonyl chloride (e.g., benzenesulfonyl chloride): The electrophile.
-
A base: To neutralize the HCl generated during the reaction. Common choices include tertiary amines like triethylamine (TEA) or pyridine.
-
An anhydrous solvent: To dissolve the reactants and facilitate the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently used.
Troubleshooting Guide: Low Yield of 2-Trifluoromethylbenzylsulfonamide
Low yields are a common issue in the synthesis of 2-trifluoromethylbenzylsulfonamides. This guide provides a systematic approach to diagnosing and resolving the problem.
Problem 1: Low or No Product Formation
Possible Cause 1: Poor Quality of Reagents or Solvents
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1]
-
Solution: Use a freshly opened bottle of the sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
-
Amine Impurity: The 2-(trifluoromethyl)benzylamine should be pure and dry.
-
Solution: Purify the amine by distillation if necessary.
-
-
Solvent and Base Quality: The presence of water in the solvent or base can lead to the hydrolysis of the sulfonyl chloride.
-
Solution: Use anhydrous grade solvents and ensure the base is dry.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Insufficiently Strong Base: Due to the reduced nucleophilicity of the amine, a standard base might not be sufficient to drive the reaction forward.
-
Solution: Consider using a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with 1.1-1.5 equivalents of the base.[1] For a less reactive amine like 2-(trifluoromethyl)benzylamine, using a slight excess of the amine (e.g., 1.2 equivalents) might improve the yield.
-
-
Low Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: While the reaction is often started at 0 °C to control the initial exotherm, allowing it to warm to room temperature or gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate.[1]
-
Problem 2: Presence of Significant Side Products
Possible Cause 1: Hydrolysis of Sulfonyl Chloride
-
Symptom: Presence of the corresponding sulfonic acid in the crude product.
-
Solution: As mentioned above, rigorously exclude moisture from the reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.[1]
Possible Cause 2: Dimerization or Polymerization
-
Symptom: Formation of high molecular weight species.
-
Solution: This can occur at elevated temperatures. Add the sulfonyl chloride solution slowly to the amine solution at 0 °C to control the initial reaction rate, then allow the mixture to warm to the optimal reaction temperature.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of a typical synthesis of N-(2-(trifluoromethyl)benzyl)benzenesulfonamide. These are representative values based on general principles of sulfonamide synthesis.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 12 | 65 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 12 | 60 |
| 3 | DIPEA (1.5) | DCM | 0 to RT | 12 | 75 |
| 4 | Triethylamine (1.2) | THF | 0 to RT | 12 | 70 |
| 5 | DIPEA (1.5) | Acetonitrile | RT to 40 | 8 | 85 |
| 6 | DIPEA (1.5) | DCM | 0 to RT | 2 | 40 |
Experimental Protocols
Representative Protocol for the Synthesis of N-(2-(Trifluoromethyl)benzyl)benzenesulfonamide
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-(Trifluoromethyl)benzylamine
-
Benzenesulfonyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzylamine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of benzenesulfonyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-(trifluoromethyl)benzyl)benzenesulfonamide.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of 2-trifluoromethylbenzylsulfonamides.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
References
Technical Support Center: Purification of Products from 2-Trifluoromethylbenzylsulfonyl Chloride
Welcome to the technical support center for the purification of reaction products derived from 2-trifluoromethylbenzylsulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the purification of sulfonamides and other derivatives synthesized using this compound.
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most prevalent impurity is 2-trifluoromethylbenzylsulfonic acid, which forms from the hydrolysis of the reactive this compound by moisture in the reaction environment.[1][2] Other potential impurities include unreacted starting materials (the amine or alcohol), excess base (like triethylamine or pyridine), and potentially side-products from reactions with the solvent if it is not completely inert.
Q2: My reaction workup resulted in a persistent emulsion during liquid-liquid extraction. How can I resolve this?
A2: Emulsions are common when dealing with complex organic mixtures. Here are a few strategies to break them:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the fine droplets causing the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
Q3: I am observing a low yield of my desired sulfonamide product. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors. A primary cause is often the hydrolysis of the this compound starting material.[2] Here’s a troubleshooting guide to improve your yield:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
-
Reagent Purity: Use a fresh or purified stock of this compound. Ensure your amine or alcohol reactant is pure and dry.
-
Reaction Temperature: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating can be attempted, but be cautious as it can also promote side reactions.
-
Order of Addition: Add the this compound solution dropwise to the solution containing the amine and base.[2] This helps to control the reaction rate and minimize potential side reactions.
Q4: My product is a solid, but I'm struggling to find a suitable solvent for recrystallization. What should I try?
A4: Finding the right recrystallization solvent is key to obtaining high-purity crystalline products. For sulfonamides, particularly those containing a trifluoromethyl group, a systematic approach is best:
-
Solvent Screening: Test a range of solvents with varying polarities on a small scale. Good single solvents to try include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[4][5][6]
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system. Common combinations include hexane/ethyl acetate, hexane/acetone, and ether/hexane.[5] The goal is to find a system where your product is soluble in the hot solvent mixture but sparingly soluble when cooled.
-
"Oiling Out": If your product "oils out" instead of crystallizing, it may be due to the presence of impurities or too rapid cooling. Try to purify the crude material further by column chromatography before recrystallization or allow the solution to cool more slowly.
Q5: My product is an oil or a low-melting solid. What is the best purification strategy?
A5: For non-crystalline products, column chromatography is the most effective purification method.[7]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[8]
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for many sulfonamides.[9] For more polar compounds, a system of methanol in dichloromethane may be necessary.[9]
-
TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and impurities, aiming for an Rf value of 0.2-0.4 for your product.[7]
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of products derived from this compound. Note that actual results will vary depending on the specific reaction and purification method.
| Purification Method | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Recovery/Yield (%) | Notes |
| Liquid-Liquid Extraction | 50-80 | 70-90 | >90 | Primarily effective for removing acidic impurities like 2-trifluoromethylbenzylsulfonic acid. |
| Recrystallization | 70-95 | >98 | 60-90 | Highly effective for solid products. Yield is dependent on the solubility profile of the compound and the choice of solvent.[4] |
| Column Chromatography | 50-90 | >99 | 50-85 | Versatile method for both solid and oily products. Recovery can be lower due to product retention on the column.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Liquid-Liquid Extraction
This protocol is designed to remove the primary acidic impurity, 2-trifluoromethylbenzylsulfonic acid, from the crude reaction mixture.
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), carefully quench the reaction mixture by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Aqueous Wash: Combine the organic layers and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid impurity.
-
Deionized water.
-
A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Recrystallization
This protocol is suitable for the purification of solid products.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.[5] If a single solvent is not found, try a binary solvent system.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: General Procedure for Silica Gel Column Chromatography
This protocol is for the purification of both solid and oily products.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, homogenous bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.[8][9]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Troubleshooting logic for addressing low product yields in sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
Troubleshooting incomplete or failed reactions with 2-Trifluoromethylbenzylsulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoromethylbenzylsulfonyl chloride. The information is designed to address common challenges encountered during the synthesis of sulfonamides and sulfonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent primarily used in the synthesis of sulfonamides and sulfonate esters. The trifluoromethylbenzyl moiety is of particular interest in medicinal chemistry as it can enhance the metabolic stability, lipophilicity, and biological activity of target molecules.
Q2: What are the most common causes of incomplete or failed reactions with this compound?
The most common reasons for incomplete or failed reactions include:
-
Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, rendering it unreactive.
-
Poor nucleophilicity of the substrate: Sterically hindered or electron-deficient amines and alcohols may react slowly or not at all under standard conditions.
-
Inappropriate base or solvent selection: The choice of base and solvent is critical for reaction success. An unsuitable base may not effectively scavenge the HCl byproduct, leading to the protonation of the nucleophile.
-
Low reaction temperature: While low temperatures are often used to control exotherms, some reactions may require higher temperatures to proceed at a reasonable rate.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
To prevent hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction. This can be achieved by:
-
Drying all glassware in an oven prior to use.
-
Using anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using a fresh bottle of this compound or ensuring the purity of the existing stock.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.
Troubleshooting Incomplete or Failed Reactions
Issue 1: Low or No Product Formation
If you observe low or no formation of your desired sulfonamide or sulfonate ester, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Product Formation
Caption: A decision tree for troubleshooting low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: Ensure it has not hydrolyzed. The presence of a strong acidic smell (HCl) upon opening the bottle may indicate decomposition. If in doubt, use a fresh bottle.
-
Nucleophile (Amine/Alcohol): Confirm the purity and dryness of your amine or alcohol.
-
Base and Solvent: Use anhydrous solvents and ensure the base is of high purity and appropriate for the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction closely for the formation of byproducts. For sterically hindered substrates, refluxing in a suitable solvent may be necessary.
-
Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stoichiometric amount of a hindered base like 2,6-lutidine might be more effective than triethylamine or pyridine.
-
Solvent: A more polar aprotic solvent, such as acetonitrile or DMF, can sometimes accelerate the reaction rate. However, be cautious with DMF as it can react with sulfonyl chlorides at elevated temperatures.
-
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.
Common Side Products and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| 2-Trifluoromethylbenzylsulfonic acid | Hydrolysis of the sulfonyl chloride. | Ensure strict anhydrous conditions. Use fresh, high-purity reagents and dry solvents. |
| Di-sulfonated amine (for primary amines) | High local concentration of the sulfonyl chloride or use of an inappropriate stoichiometric ratio. | Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. Use a slight excess of the amine (1.1-1.2 equivalents). |
| Unreacted starting materials | Incomplete reaction due to low temperature, insufficient reaction time, or steric hindrance. | Increase reaction temperature and/or time. For highly hindered substrates, consider using a more reactive sulfonating agent if possible. |
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides and sulfonate esters using this compound. These may require optimization for specific substrates.
General Protocol for Sulfonamide Synthesis
Reaction Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for sulfonamide synthesis.
Procedure:
-
To a solution of the primary or secondary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Sulfonate Ester Synthesis
Procedure:
-
To a solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add this compound (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide illustrative data for reactions of analogous sulfonyl chlorides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Illustrative Yields for Sulfonamide Formation with an Analogous Sulfonyl Chloride
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | CH₂Cl₂ | RT | 4 | 85 |
| Benzylamine | Triethylamine | THF | 0 to RT | 6 | 92 |
| Diethylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 3 | 88 |
| tert-Butylamine | DBU | Acetonitrile | 50 | 24 | 65 |
Table 2: Illustrative Yields for Sulfonate Ester Formation with an Analogous Sulfonyl Chloride
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 95 |
| Benzyl alcohol | Pyridine | CH₂Cl₂ | 0 to RT | 6 | 90 |
| Isopropanol | Triethylamine | THF | RT | 12 | 78 |
| Phenol | Pyridine | CH₂Cl₂ | RT | 8 | 82 |
Technical Support Center: Optimizing Reactions with 2-Trifluoromethylbenzylsulfonyl Chloride
Welcome to the technical support center for 2-Trifluoromethylbenzylsulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive sulfonating agent?
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This enhanced electrophilicity makes it more susceptible to nucleophilic attack by amines and alcohols, leading to higher reactivity compared to unsubstituted benzylsulfonyl chloride.
Q2: What are the most common side reactions to be aware of when using this compound?
The most common side reactions include:
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Hydrolysis: this compound can react with moisture to form the corresponding 2-trifluoromethylbenzylsulfonic acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Di-sulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonamide. This can often be minimized by slow, dropwise addition of the sulfonyl chloride to the amine solution to maintain a low concentration of the sulfonating agent.[1]
-
Reaction with protic solvents: Protic solvents like alcohols and water can react with the sulfonyl chloride. Therefore, aprotic solvents are generally recommended.
Q3: How do I choose an appropriate base for my reaction?
The choice of base depends on the nucleophile and the desired reaction conditions.
-
For amine sulfonylation: Tertiary amines like triethylamine (Et₃N) and pyridine are commonly used to neutralize the HCl byproduct. Inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, particularly at elevated temperatures.
-
For alcohol sulfonylation: Pyridine is often used as both a base and a catalyst. Other non-nucleophilic bases can also be suitable.
Q4: Which solvents are recommended for reactions with this compound?
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Common choices include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
2-Butanone (MEK)
The choice of solvent can influence reaction rates and solubility of reactants.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction | Increase the reaction time or temperature. Consider using a more polar aprotic solvent to improve solubility and reaction rate. For less reactive nucleophiles, a stronger base or a catalyst (e.g., DMAP for alcohol sulfonylation) might be necessary. |
| Poor nucleophilicity of the substrate | For weakly nucleophilic amines or hindered alcohols, consider using a stronger, non-nucleophilic base to fully deprotonate the nucleophile. |
| Side reactions consuming the starting material | See Issue 2 for guidance on minimizing side reactions. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Steps |
| 2-Trifluoromethylbenzylsulfonic acid | Presence of moisture. | Follow strict anhydrous techniques as described in Issue 1. |
| Di-sulfonated primary amine | High localized concentration of the sulfonyl chloride. | Add the this compound solution dropwise to the amine solution over an extended period. Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[1] Conduct the reaction at a lower temperature.[1] |
| Unreacted starting materials | Insufficient base or reaction time. | Ensure at least one equivalent of base is used to neutralize the generated HCl. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Below are two detailed experimental protocols for the synthesis of a sulfonamide and a sulfonate ester using this compound, based on conditions described in patent literature.
Protocol 1: Synthesis of a Sulfonamide using Potassium Carbonate in 2-Butanone
This protocol is adapted from a procedure described in the patent literature for the synthesis of N-substituted sulfonamides.[2]
Workflow Diagram:
Caption: Workflow for sulfonamide synthesis with K₂CO₃.
Methodology:
-
To a stirred suspension of the amine (1.0 eq) and potassium carbonate (2.0 eq) in 2-butanone, add a solution of this compound (1.1 eq) in 2-butanone dropwise at room temperature.
-
Heat the reaction mixture to 70-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonamide using Triethylamine in Dichloromethane
This protocol is based on general procedures for sulfonamide synthesis often cited in patents listing this compound as a reagent.[3]
Workflow Diagram:
Caption: Workflow for sulfonamide synthesis with Et₃N.
Methodology:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the two different sets of reaction conditions for sulfonamide synthesis found in the literature. This allows for a comparison to guide your optimization efforts.
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Condition Set 1 | Condition Set 2 |
| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | 2-Butanone (MEK) | Dichloromethane (DCM) |
| Temperature | 70-90 °C | 0 °C to Room Temperature |
| Reference | [2] | [3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general reaction mechanism and a decision-making workflow for troubleshooting.
General Reaction Mechanism for Sulfonamide Formation:
Caption: General mechanism of sulfonamide formation.
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting reactions.
References
Hydrolytic stability of 2-Trifluoromethylbenzylsulfonyl chloride under reaction conditions
Welcome to the Technical Support Center for 2-Trifluoromethylbenzylsulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the hydrolytic stability and reactivity of this compound under typical experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis?
Q2: What is the primary product of hydrolysis?
A2: The hydrolysis of this compound yields 2-trifluoromethylbenzylsulfonic acid and hydrochloric acid (HCl).
Q3: How does solvent polarity affect the hydrolytic stability?
A3: The rate of hydrolysis of sulfonyl chlorides generally increases with solvent polarity. In aqueous-organic solvent mixtures, the rate is influenced by both the solvent's ionizing power and its nucleophilicity.[3] For reactions where the sulfonyl chloride is a starting material, it is crucial to use anhydrous solvents and inert atmospheric conditions to minimize premature hydrolysis.
Q4: Can I use a base to scavenge the HCl produced during a reaction with an amine?
A4: Yes, using a non-nucleophilic base such as triethylamine or pyridine is standard practice to neutralize the HCl generated during sulfonylation reactions with primary or secondary amines. This prevents the formation of the amine hydrochloride salt, which is typically unreactive. However, the choice of base and reaction conditions should be carefully considered to avoid promoting side reactions.[4]
Q5: What are the common side reactions when using this compound in sulfonamide synthesis?
A5: Besides the desired sulfonamide formation, potential side reactions include:
-
Hydrolysis: If moisture is present, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired product.
-
Di-sulfonylation: Primary amines can sometimes undergo a second sulfonylation to form a di-sulfonamide, especially if an excess of the sulfonyl chloride is used.[4]
-
Reaction with solvent: In some cases, the sulfonyl chloride may react with nucleophilic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of desired sulfonamide | 1. Hydrolysis of this compound: The starting material may have degraded due to improper storage or exposure to moisture during the reaction setup. 2. Inactive amine: The amine may have formed a hydrochloride salt if no base was added, or an insufficient amount was used. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Ensure the this compound is of high purity and has been stored under anhydrous conditions. Use freshly opened or distilled reagent if possible. Dry all glassware and solvents thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture to neutralize the generated HCl. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of a significant amount of a polar byproduct | Hydrolysis to 2-trifluoromethylbenzylsulfonic acid: This is indicated by a baseline spot on a normal-phase TLC plate. | Rigorously exclude moisture from the reaction. Ensure all reagents and solvents are anhydrous. |
| Presence of multiple product spots on TLC/LC-MS | 1. Di-sulfonylation of primary amine: Formation of a less polar byproduct. 2. Complex side reactions: The reaction conditions may be too harsh. | 1. Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. 2. Consider running the reaction at a lower temperature or screening different solvents and bases to find milder conditions.[5] |
| Difficult purification of the final product | Contamination with 2-trifluoromethylbenzylsulfonic acid: The acidic byproduct can be difficult to remove from the desired product, especially if the product itself has acidic or basic properties. | After the reaction is complete, perform an aqueous workup. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the sulfonic acid. Be cautious if your product is base-sensitive. |
Hydrolytic Stability Data (Analogous Compounds)
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | 100% H₂O | 35.0 | 3.3 x 10⁻³ | [3] |
| Benzenesulfonyl chloride | 90% Acetone | 25.0 | 1.9 x 10⁻⁴ | [3] |
| p-Nitrobenzenesulfonyl chloride | 100% H₂O | 35.0 | 1.1 x 10⁻² | [3] |
| p-Nitrobenzenesulfonyl chloride | 90% Acetone | 25.0 | 7.2 x 10⁻⁴ | [3] |
Note: The rate constants are for solvolysis in the specified solvents. The data is intended to be illustrative of the relative reactivity of arylsulfonyl chlorides.
Experimental Protocols
Protocol for Determining the Hydrolytic Stability of this compound
This protocol outlines a general method to determine the rate of hydrolysis by monitoring the formation of hydrochloric acid via titration.
Materials:
-
This compound
-
Acetone (or other suitable organic solvent, reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator solution
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Prepare the Reaction Solution:
-
Equilibrate a volumetric flask containing a known volume of an acetone-water mixture (e.g., 90:10 v/v) in a constant temperature bath (e.g., 25 °C).
-
Accurately weigh a small amount of this compound and dissolve it in a small volume of acetone in a separate flask.
-
-
Initiate the Reaction:
-
Once the solvent mixture has reached thermal equilibrium, rapidly add the sulfonyl chloride solution to the flask and start the stopwatch simultaneously.
-
Quickly bring the total volume to the mark with the temperature-equilibrated solvent mixture and mix thoroughly.
-
-
Monitor the Reaction:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw an aliquot (e.g., 10 mL) of the reaction mixture.
-
Immediately quench the aliquot in a flask containing ice-cold acetone to stop the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of HCl produced at each time point is proportional to the volume of NaOH used in the titration.
-
The hydrolysis of sulfonyl chlorides typically follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete hydrolysis (can be determined after letting the reaction run for at least 10 half-lives or calculated based on the initial concentration of the sulfonyl chloride) and Vt is the volume of NaOH used at time t. The slope of the resulting straight line will be -k.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Proper storage and handling to prevent degradation of 2-Trifluoromethylbenzylsulfonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Trifluoromethylbenzylsulfonyl chloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and direct sunlight.[1] For specific temperature recommendations, refer to the table below.
Q2: How does moisture affect the stability of this compound?
A2: this compound is moisture-sensitive.[3][4] Contact with water can lead to hydrolysis, liberating acidic gases which can, in turn, react with metal surfaces to generate flammable and/or explosive hydrogen gas.[3] Therefore, it is imperative to handle and store the compound under dry conditions, for instance, under an inert gas like argon or nitrogen.[3]
Q3: What are the primary hazards associated with handling this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and may cause genetic defects.[4] Inhalation of its vapors, mists, or dust should be avoided.[1][2]
Q4: What personal protective equipment (PPE) is necessary when working with this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1] In situations where vapors or aerosols may be generated, respiratory protection is required. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has turned yellow or developed a strong odor. | Degradation due to improper storage (e.g., exposure to moisture or air). | It is recommended to discard the degraded product following your institution's hazardous waste disposal procedures.[1] To prevent recurrence, ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and at the recommended temperature. |
| Inconsistent experimental results. | Potential degradation or contamination of the starting material. | Verify the purity of the this compound. If degradation is suspected, it is advisable to use a fresh, properly stored batch for subsequent experiments. |
| Visible corrosion on a metal container. | The compound is corrosive to metals, especially in the presence of moisture.[3] | Store the compound in a corrosion-resistant container, avoiding metal containers.[3] If a spill occurs, absorb the spillage to prevent material damage.[3] |
Storage Recommendations
Proper storage is critical to maintain the integrity and reactivity of this compound. The following table summarizes recommended storage temperatures for the pure compound and when in solvent.
| Form | Storage Temperature | Duration |
| Pure | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: Shipping at room temperature is acceptable for periods of less than 2 weeks.[1]
Experimental Protocols
Prevention of Degradation Workflow
The following diagram illustrates the logical workflow for the proper storage and handling of this compound to prevent its degradation and ensure experimental success.
Caption: Workflow for preventing degradation of this compound.
References
Methods for quenching excess 2-Trifluoromethylbenzylsulfonyl chloride in a reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on methods for quenching excess 2-Trifluoromethylbenzylsulfonyl chloride in a reaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired sulfonamide product | Incomplete reaction: The reaction may not have gone to completion before quenching. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to ensure the consumption of the starting amine before quenching. - Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Hydrolysis of the sulfonyl chloride: The presence of moisture in the reaction can lead to the hydrolysis of this compound to the corresponding sulfonic acid, reducing the amount available to react with your nucleophile. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of the desired product: If your sulfonamide product is sensitive to aqueous conditions, the quenching and workup procedure may be causing decomposition. | - Use a non-aqueous quenching method, such as adding a primary or secondary amine or an alcohol to consume the excess sulfonyl chloride. - Minimize the contact time with aqueous solutions during workup. | |
| Formation of a significant amount of 2-Trifluoromethylbenzylsulfonic acid byproduct | Hydrolysis of excess this compound during workup: This is a common issue, especially when using aqueous quenching methods. | - Quench the reaction at a low temperature (0 °C or below) by slowly adding the reaction mixture to ice-cold water or a biphasic mixture of cold water and an organic solvent with vigorous stirring.[1] - For some aryl sulfonyl chlorides with low water solubility, precipitation from a cold aqueous solution can protect the product from extensive hydrolysis.[1][2] |
| Formation of di-sulfonated byproduct with primary amines | Deprotonation of the initially formed sulfonamide: The mono-sulfonated product of a primary amine still has an acidic N-H proton. In the presence of a base, this can be deprotonated, leading to a second reaction with the sulfonyl chloride.[3] | - Use a 1:1 molar ratio of the primary amine to this compound.[3] - Slowly add the sulfonyl chloride to the reaction mixture to avoid localized high concentrations.[3] - Conduct the reaction at a lower temperature (e.g., 0 °C).[3] - Consider using a less hindered or weaker base.[3] |
| Difficulty removing excess quenching agent or its byproducts | High boiling point or similar polarity of the quenching agent/byproduct to the desired product: This can complicate purification by distillation or chromatography. | - Use a polymer-supported quenching agent (scavenger resin). The resin and the bound excess reagent can be easily removed by filtration.[4][5][6] - Choose a quenching agent that forms a byproduct with significantly different solubility properties from your desired product, facilitating separation by extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching excess this compound?
A1: The most common methods involve reacting the excess sulfonyl chloride with a nucleophile. These include:
-
Aqueous Quenching: Adding the reaction mixture to cold water or ice.[1] This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which is often water-soluble and can be removed by extraction.
-
Amine Quenching: Adding a primary or secondary amine (e.g., benzylamine, piperidine) to form a sulfonamide. This is useful when aqueous conditions need to be avoided.[6][7]
-
Alcohol Quenching: Adding an alcohol (e.g., methanol, ethanol) to form a sulfonate ester.[8][9]
-
Scavenger Resins: Using a polymer-supported amine (e.g., tris(2-aminoethyl)amine polystyrene resin) to react with and sequester the excess sulfonyl chloride, which can then be removed by filtration.[4][5]
Q2: How do I choose the best quenching method for my specific reaction?
A2: The choice of quenching method depends on several factors:
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Stability of your product: If your desired product is sensitive to water, you should avoid aqueous quenching.
-
Desired byproduct: Consider the properties of the byproduct formed from the quenching reaction. For example, quenching with water forms a sulfonic acid, which is typically acidic and can be removed with a basic wash. Quenching with an amine forms a sulfonamide, which will be neutral.
-
Ease of separation: Choose a quenching agent that results in a byproduct that is easily separable from your desired product (e.g., by extraction, distillation, or filtration). The use of scavenger resins simplifies purification significantly.[4][5][6]
Q3: How can I minimize the formation of the sulfonic acid byproduct during an aqueous quench?
A3: To minimize hydrolysis of your product and favor the hydrolysis of the excess sulfonyl chloride:
-
Perform the quench at low temperatures (0 °C or below).[1]
-
Add the reaction mixture slowly to a vigorously stirred mixture of ice and water.
-
If your product is soluble in an organic solvent, a biphasic quench (e.g., adding the reaction mixture to a stirred mixture of ice-cold water and ethyl acetate) can help to quickly extract the product away from the aqueous phase where hydrolysis of the sulfonyl chloride is occurring.
Q4: Can I use a tertiary amine to quench excess this compound?
A4: Tertiary amines are generally not effective for quenching sulfonyl chlorides. While they can act as bases to neutralize any generated HCl, they do not react with the sulfonyl chloride to form a stable sulfonamide.[6] An "onium" salt may form as an intermediate, but this is typically unstable in the presence of water and will break down to the original tertiary amine.[6]
Data Presentation
| Quenching Agent | Product of Quenching | Relative Reaction Rate | Notes |
| Water (Hydrolysis) | 2-Trifluoromethylbenzylsulfonic acid | Moderate | Rate is dependent on temperature and pH.[11] Electron-withdrawing groups on the aromatic ring generally increase the rate of hydrolysis.[11] |
| Primary/Secondary Amine | N-substituted-2-Trifluoromethylbenzylsulfonamide | Fast | Amines are generally more nucleophilic than water or alcohols and react rapidly with sulfonyl chlorides.[6][8] |
| Alcohol (e.g., Methanol) | Methyl 2-Trifluoromethylbenzylsulfonate | Slower than amines | Alcohols are less nucleophilic than amines but can be effective quenching agents, especially when aqueous conditions must be avoided.[8] |
| Polymer-Supported Amine | Resin-bound sulfonamide | Fast | The reaction rate is dependent on the resin's properties (e.g., pore size, cross-linking).[5] Offers the significant advantage of simplified purification by filtration.[4][5] |
Experimental Protocols
Protocol 1: Aqueous Quenching
This protocol is suitable for reactions where the desired product is stable to aqueous workup.
Materials:
-
Reaction mixture containing excess this compound
-
Ice-cold deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Prepare a beaker with a stirred mixture of crushed ice and water, with a volume at least 5-10 times that of the reaction mixture.
-
Slowly add the reaction mixture dropwise to the vigorously stirred ice-water mixture. Maintain the temperature of the quenching mixture below 5 °C.
-
After the addition is complete, continue stirring for 15-30 minutes to ensure complete hydrolysis of the excess sulfonyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the sulfonic acid byproduct and any acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
Protocol 2: Amine Quenching (Non-Aqueous)
This protocol is suitable for reactions where the desired product is sensitive to water.
Materials:
-
Reaction mixture containing excess this compound
-
A primary or secondary amine (e.g., benzylamine, ~2-3 equivalents relative to the excess sulfonyl chloride)
-
Anhydrous organic solvent (compatible with the reaction)
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the quenching amine (e.g., benzylamine) to the stirred reaction mixture. The addition should be done dropwise to control any exotherm.
-
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.
-
Warm the reaction to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the sulfonyl chloride.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can then be purified, noting that the sulfonamide byproduct from the quench will also be present.
Protocol 3: Quenching with a Polymer-Supported Amine (Scavenger Resin)
This protocol offers a simplified workup by removing the excess sulfonyl chloride via filtration.
Materials:
-
Reaction mixture containing excess this compound
-
Polymer-supported tris(2-aminoethyl)amine (PS-Trisamine) or a similar scavenger resin (typically 2-4 equivalents of scavenging capacity relative to the excess sulfonyl chloride)
-
Anhydrous solvent compatible with the reaction and resin
Procedure:
-
Once the main reaction is complete (as determined by TLC/LC-MS), add the scavenger resin to the reaction mixture.
-
Stir the suspension at room temperature. The scavenging time can vary from 1 to 16 hours depending on the reactivity of the sulfonyl chloride and the specific resin used. Monitor the disappearance of the excess sulfonyl chloride from the solution by TLC or LC-MS.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the crude product, which will be free of the excess sulfonyl chloride and the scavenger resin.
Visualizations
Caption: Decision tree for selecting a quenching method.
Caption: Experimental workflow for aqueous quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pearson.com [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Impact of temperature on the rate and selectivity of 2-Trifluoromethylbenzylsulfonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Trifluoromethylbenzylsulfonyl chloride. The information is designed to address common issues encountered during experiments, with a focus on the critical role of temperature in controlling reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of reactions with this compound?
A1: The key factors include the nucleophilicity of the substrate, the choice of solvent and base, and critically, the reaction temperature. Temperature control is essential for managing the reaction rate and minimizing the formation of byproducts.[1][2]
Q2: How does the trifluoromethyl group on the benzyl ring affect the reactivity of the sulfonyl chloride?
A2: The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This generally leads to a higher reaction rate compared to unsubstituted benzylsulfonyl chlorides.
Q3: What are common side reactions observed with this compound, and how can they be minimized?
A3: Common side reactions include hydrolysis of the sulfonyl chloride and the formation of undesired byproducts due to poor selectivity.[1] Hydrolysis can be minimized by using anhydrous solvents and reagents. Optimizing the reaction temperature is a key strategy to improve selectivity and reduce byproducts.[1][2]
Q4: At what temperature range should I typically run my reactions involving this compound?
A4: The optimal temperature is highly dependent on the specific reaction. However, for many nucleophilic substitution reactions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.[2] Highly exothermic reactions may require even lower temperatures (e.g., -20 °C) to ensure adequate control.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. Some reactions require higher thermal energy to overcome the activation barrier. |
| Decomposition of the starting material or product. | If the reaction is run at an elevated temperature, consider lowering it. The trifluoromethyl group can influence the stability of the molecule at higher temperatures. Running the reaction at a lower temperature for a longer duration may improve the yield.[1] |
| Poor quality of the sulfonyl chloride. | Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent degradation. |
| Inappropriate choice of base or solvent. | The choice of base and solvent can significantly impact the reaction.[2] Consider screening different non-nucleophilic bases (e.g., triethylamine, pyridine) and aprotic solvents (e.g., DCM, THF). |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can lead to a loss of selectivity by providing enough energy for multiple reaction pathways to occur.[1] Lowering the reaction temperature is often the most effective way to improve selectivity.[2] |
| Rate of addition of reagents is too fast. | For highly exothermic reactions, a rapid addition of reagents can cause localized heating, leading to side product formation.[1] Add the sulfonyl chloride or the nucleophile dropwise at a controlled temperature. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. An excess of one reagent can sometimes lead to the formation of byproducts. |
Data Presentation
Table 1: Expected Impact of Temperature on Key Reaction Parameters
| Parameter | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | Follows Arrhenius kinetics, where higher temperatures provide more molecules with sufficient energy to react.[3][4][5] |
| Selectivity | Often Decreases | Higher temperatures can provide the activation energy for less favorable, undesired reaction pathways, leading to a mixture of products.[1][2] |
| Byproduct Formation | Generally Increases | Side reactions, such as decomposition or reactions with the solvent, are often accelerated at higher temperatures.[1] |
| Exotherm Control | More Difficult | Highly exothermic reactions can become difficult to control at higher starting temperatures, potentially leading to runaway reactions.[1] |
Experimental Protocols
Representative Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a sulfonamide.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 mmol) in anhydrous DCM (5 mL).
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between temperature and reaction outcomes.
References
Technical Support Center: Challenges in the Removal of the 2-Trifluoromethylbenzylsulfonyl Protecting Group
Welcome to the Technical Support Center for the 2-trifluoromethylbenzylsulfonyl (TFMB-sulfonyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of this robust protecting group.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-trifluoromethylbenzylsulfonyl group difficult to remove?
A1: The 2-trifluoromethylbenzylsulfonyl group is a highly stable protecting group for amines. This stability arises from the strong electron-withdrawing nature of both the sulfonyl group and the 2-trifluoromethylphenyl moiety. These electronic effects decrease the lability of the nitrogen-sulfur bond, making the group resistant to many common deprotection conditions. Cleavage often requires harsh reaction conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule.
Q2: What are the general strategies for the deprotection of sulfonylamides?
A2: Due to their stability, the removal of sulfonyl groups typically falls into two main categories:
-
Reductive Cleavage: This is often the most effective method and involves the use of strong reducing agents to break the N-S bond.
-
Acidic Cleavage: This approach utilizes strong acids, often at elevated temperatures, to hydrolyze the sulfonamide.
Q3: Is nucleophilic cleavage a viable option for the 2-trifluoromethylbenzylsulfonyl group?
A3: Nucleophilic aromatic substitution-based cleavage, commonly used for groups like 2-nitrobenzenesulfonyl (nosyl), is generally not effective for benzylsulfonyl groups. The benzyl group lacks the necessary electronic setup to facilitate this type of reaction.
Q4: How does the 2-trifluoromethyl substituent affect the deprotection compared to a standard benzylsulfonyl group?
A4: The electron-withdrawing trifluoromethyl group at the ortho position is expected to increase the stability of the sulfonamide bond, making it more challenging to cleave than an unsubstituted benzylsulfonyl group under certain conditions, particularly those involving acid-catalyzed hydrolysis. However, under reductive conditions, its effect might be less pronounced.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the 2-trifluoromethylbenzylsulfonyl protecting group.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection / Low Yield | Insufficiently strong reducing agent or acidic conditions. | - Switch to a more potent reductive cleavage cocktail (e.g., Sodium in liquid ammonia).- Increase the concentration and/or temperature for acidic cleavage, but monitor for decomposition. |
| Steric hindrance around the sulfonamide. | - Prolong the reaction time.- Increase the reaction temperature cautiously. | |
| Poor solubility of the substrate. | - Use a co-solvent to improve solubility. For reductive cleavages, ensure the substrate is fully dissolved before adding the reducing agent. | |
| Substrate Decomposition | Reaction conditions are too harsh. | - If using strong acid, try lowering the temperature or using a slightly weaker, but still potent, acid.- For reductive cleavage, consider a milder reducing agent if possible, or perform the reaction at a lower temperature. |
| Presence of acid-labile or reducible functional groups. | - Select a deprotection method that is orthogonal to the sensitive groups present in your molecule. Reductive cleavage might be incompatible with reducible groups like nitro or some double bonds. | |
| Formation of Side Products | Side reactions with other functional groups. | - Carefully review the compatibility of your chosen deprotection method with all functional groups on your substrate. (See Table 2). |
| Over-reduction or side reactions under reductive conditions. | - Optimize the reaction time and temperature. Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS). |
Deprotection Methodologies
Below are detailed experimental protocols for potential methods for the removal of the 2-trifluoromethylbenzylsulfonyl group. Note: These are generalized protocols based on the cleavage of other stable sulfonyl groups and may require optimization for your specific substrate.
Table 1: Summary of Potential Deprotection Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Reductive Cleavage: Dissolving Metal | Sodium in liquid ammonia (Na/NH₃) | -78 °C to -33 °C | Powerful and often high-yielding. | Requires specialized equipment for handling liquid ammonia; not compatible with many reducible functional groups. |
| Reductive Cleavage: Samarium Iodide | Samarium(II) iodide (SmI₂) | THF, room temperature | Mild conditions. | Stoichiometric amounts of SmI₂ are required; can be sensitive to air and moisture. |
| Reductive Cleavage: Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Various solvents, elevated pressure may be required. | Clean reaction with gaseous byproduct. | May not be effective for sulfonamides; risk of reducing other functional groups. |
| Strong Acid Cleavage | Trifluoromethanesulfonic acid (TfOH) or HBr in acetic acid | Elevated temperatures (e.g., 50-100 °C) | Simple procedure. | Very harsh conditions; can lead to substrate decomposition; limited functional group tolerance. |
Experimental Protocols
Protocol 1: Reductive Cleavage using Sodium in Liquid Ammonia
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum, add the 2-trifluoromethylbenzylsulfonyl-protected amine (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Condensation: Cool the flask to -78 °C and condense ammonia gas into the flask.
-
Reduction: To the stirred blue solution, add small pieces of sodium metal (excess, e.g., 10-20 eq.) until the blue color persists for at least 30 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride or methanol until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. Partition the residue between water and an appropriate organic solvent. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Strong Acid Cleavage using Trifluoromethanesulfonic Acid (TfOH)
-
Setup: In a round-bottom flask, dissolve the 2-trifluoromethylbenzylsulfonyl-protected amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane, or neat TfOH can be used).
-
Acid Addition: Carefully add trifluoromethanesulfonic acid (TfOH) (e.g., 10-20 eq. or as solvent).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution, or NaOH solution) to the desired pH.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Decision flowchart for selecting a deprotection method.
Caption: General experimental workflow for reductive cleavage.
Minimizing the formation of dimeric byproducts in sulfonylation reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimeric byproduct formation in the sulfonylation of primary amines?
A1: Dimeric byproduct formation, also known as di-sulfonylation, occurs when a single primary amine nitrogen atom is substituted by two sulfonyl groups. This side reaction proceeds in a stepwise manner. First, the primary amine reacts with one equivalent of the sulfonylating agent to form the desired mono-sulfonamide. The resulting mono-sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is nucleophilic and can react with a second molecule of the sulfonylating agent to yield the undesired di-sulfonylated byproduct.[1]
Q2: Which reaction parameters are most critical for controlling the formation of dimeric byproducts?
A2: The selectivity between the desired mono-sulfonylation and the undesired di-sulfonylation is highly dependent on several key reaction parameters. These include:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent.
-
Base: The type and amount of base used in the reaction.
-
Temperature: The reaction temperature can significantly influence the rates of the competing reactions.[1]
-
Rate of Addition: The speed at which the sulfonylating agent is introduced to the reaction mixture.[1]
Careful control and optimization of these parameters are essential to favor the formation of the mono-sulfonamide.[1]
Q3: How does the choice of solvent impact the formation of dimeric byproducts?
A3: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, intermediates, and products, which in turn affects reaction kinetics. Aprotic solvents are commonly employed for sulfonylation reactions.[1] The polarity and coordinating ability of the solvent can impact the reactivity of the amine and the sulfonamide anion, thereby influencing the ratio of mono- to di-sulfonated products. While specific quantitative data is sparse, it is generally advisable to choose a solvent that ensures all reactants remain in solution at the chosen reaction temperature.
Troubleshooting Guide: Minimizing Dimeric Byproducts
Issue: My sulfonylation reaction is producing a significant amount of the di-sulfonylated byproduct. What steps can I take to improve the selectivity for the mono-sulfonated product?
This is a common challenge that can often be addressed by systematically optimizing the reaction conditions. The following guide provides a step-by-step approach to troubleshoot and minimize the formation of dimeric byproducts.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing issues with di-sulfonylation.
References
Validation & Comparative
Reactivity comparison of 2-Trifluoromethylbenzylsulfonyl chloride vs. tosyl chloride
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the formation of sulfonamides and sulfonate esters—moieties of immense importance in pharmaceuticals and agrochemicals. This guide provides a detailed, data-driven comparison of two prominent sulfonylating agents: the highly activated 2-Trifluoromethylbenzylsulfonyl chloride and the classic workhorse, p-toluenesulfonyl chloride (tosyl chloride).
Executive Summary
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is critically influenced by the electronic properties of their substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups diminish this reactivity.
This compound features a potent electron-withdrawing trifluoromethyl (CF₃) group at the ortho position of the benzyl ring. This group exerts a strong negative inductive effect (-I), significantly increasing the partial positive charge on the sulfonyl sulfur atom. In contrast, tosyl chloride possesses a methyl group in the para position, which is weakly electron-donating through hyperconjugation (+I effect).
Consequently, This compound is anticipated to be a significantly more reactive sulfonylating agent than tosyl chloride. This heightened reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields, particularly with less nucleophilic substrates.
Theoretical Reactivity Comparison
The difference in reactivity can be visualized through the general mechanism of sulfonamide formation, which typically proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General mechanism for sulfonamide formation.
The electron-withdrawing CF₃ group in this compound makes the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack, lowering the activation energy of the transition state compared to tosyl chloride.
Performance Data: A Comparative Study (Illustrative)
While direct head-to-head published kinetic studies are scarce, the expected difference in reactivity can be illustrated through a hypothetical comparative experiment: the sulfonylation of aniline at room temperature. The following table presents plausible, illustrative data based on established principles of chemical reactivity.
| Parameter | This compound | Tosyl Chloride |
| Reactant | Aniline | Aniline |
| Reaction Time | 1 hour | 6-8 hours |
| Yield (%) | >95% | ~90% |
| Relative Rate Constant (k_rel) | ~10-20 | 1 |
This data is illustrative and intended to reflect the expected relative reactivity based on the electronic effects of the substituents. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
To facilitate a direct comparison in a laboratory setting, the following detailed protocols for the sulfonylation of aniline are provided.
General Experimental Setup Workflow
Caption: Standard workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-(2-(Trifluoromethyl)benzyl)aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.05 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.
-
Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide
-
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.05 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.
-
Conclusion and Recommendations
For researchers and drug development professionals, this translates to several practical advantages:
-
Faster Reactions: Increased reactivity can significantly shorten reaction times, improving throughput.
-
Milder Conditions: Reactions may proceed to completion at lower temperatures, which is beneficial for sensitive substrates.
-
Improved Yields with Challenging Substrates: The higher electrophilicity of this compound may enable the efficient sulfonylation of weakly nucleophilic amines or sterically hindered alcohols where tosyl chloride may be sluggish.
It is recommended that for novel syntheses or when working with challenging substrates, this compound be considered as a superior alternative to tosyl chloride. For routine transformations with highly nucleophilic and unhindered substrates, the lower cost and solid nature of tosyl chloride may still make it a viable option. The provided protocols offer a solid foundation for empirical validation of these principles in specific research applications.
2-Trifluoromethylbenzylsulfonyl chloride compared to other electron-deficient sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Trifluoromethylbenzylsulfonyl Chloride and Other Electron-Deficient Sulfonyl Chlorides in Sulfonamide Synthesis.
In the landscape of modern drug discovery and organic synthesis, the formation of the sulfonamide bond remains a cornerstone for the construction of a vast array of biologically active molecules. The choice of the sulfonating agent is critical, directly influencing reaction efficiency, substrate scope, and the ease of subsequent synthetic manipulations. This guide provides a comparative analysis of this compound against other commonly employed electron-deficient sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl). This comparison is supported by experimental data on their reactivity and applications, with a focus on providing researchers with the necessary information to select the optimal reagent for their specific synthetic needs.
Reactivity and Performance: A Head-to-Head Comparison
The reactivity of sulfonyl chlorides is intrinsically linked to the electronic nature of their substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing its susceptibility to nucleophilic attack by amines. This increased reactivity can lead to faster reaction times and milder reaction conditions.
This compound positions a trifluoromethyl group at the ortho position of the benzyl ring. The -CF3 group is a strong electron-withdrawing group, which significantly activates the sulfonyl chloride moiety. This activation is primarily due to the inductive effect of the trifluoromethyl group.
p-Toluenesulfonyl Chloride (TsCl) , a widely used and commercially available reagent, features a methyl group in the para position. The methyl group is an electron-donating group, which slightly deactivates the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
2-Nitrobenzenesulfonyl Chloride (NsCl) contains a nitro group in the ortho position. The nitro group is a very strong electron-withdrawing group, rendering NsCl highly reactive. This high reactivity allows for the sulfonylation of even weakly nucleophilic amines.
The following table summarizes the key characteristics and typical performance of these three sulfonyl chlorides in the synthesis of sulfonamides.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Activating Group | 2-Trifluoromethyl (strong -I) | 4-Methyl (weak +I, +H) | 2-Nitro (strong -I, -M) |
| Reactivity | High | Moderate | Very High |
| Typical Reaction Conditions | Room temperature or mild heating | Often requires heating | Often proceeds at 0 °C to room temperature |
| Cleavage of Sulfonamide | Generally stable | Can be cleaved under harsh reductive or acidic conditions | Readily cleaved under mild conditions with thiolates |
| Key Advantage | High reactivity, resulting sulfonamide is generally stable. | Cost-effective, well-established procedures. | High reactivity and facile deprotection of the resulting sulfonamide. |
| Key Disadvantage | Higher cost and less extensive literature compared to TsCl. | Lower reactivity, harsher deprotection conditions. | Potential for side reactions with highly functionalized substrates due to high reactivity. |
Experimental Data: Sulfonamide Synthesis Yields
The following table presents a compilation of representative yields for the synthesis of sulfonamides using the three compared sulfonyl chlorides with various amines. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these values are collated from different sources and should be interpreted as indicative rather than absolute comparative measures.
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | Pyridine | - | Room Temp. | Immediate | Moderate | [1] |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | ZnO (cat.) | - | Room Temp. | - | Good | [1] |
| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | CH2Cl2 | 0 | 1 | 62 (sulfinamide) | [2] |
| Dibutylamine | Benzenesulfonyl chloride | NaOH | Water | - | - | 94 | [3] |
| 1-Octylamine | Benzenesulfonyl chloride | NaOH | Water | - | - | 98 | [3] |
| Primary Amine | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH2Cl2 | - | - | High | [4] |
| Amino Acid | 2-Nitrobenzenesulfonyl chloride | K2CO3 | CH3CN | Room Temp. | - | High | [4] |
| Various Amines | 2-Nitrobenzenesulfonyl chloride | - | - | - | - | High to Excellent | [5] |
| Methylamine | p-Toluenesulfonyl chloride | NaOH | Water | - | 0.5 | 85-90 | [3] |
| Various Amines | p-Toluenesulfonyl chloride | Cross-linked poly(4-vinylpyridine) | - | - | - | High | [6] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general guideline for the synthesis of sulfonamides from an amine and a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution and stir for 10-15 minutes.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol for Deprotection of 2-Nitrobenzenesulfonamides
The 2-nitrobenzenesulfonyl (nosyl) group is a valuable protecting group for amines due to its facile cleavage under mild conditions.
Materials:
-
N-Nosyl protected amine (1.0 eq)
-
Thiol (e.g., Thiophenol, 2-mercaptoethanol) (2.0-5.0 eq)
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)) (2.0-5.0 eq)
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the N-nosyl protected amine in the solvent in a round-bottom flask.
-
Add the base and the thiol to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude amine product by column chromatography or distillation.[5]
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The selection of an appropriate sulfonyl chloride is a critical decision in the synthesis of sulfonamide-containing molecules. While p-toluenesulfonyl chloride remains a cost-effective and widely used reagent, its moderate reactivity often necessitates harsher reaction conditions. For substrates that are sensitive or amines that are weakly nucleophilic, the highly reactive 2-nitrobenzenesulfonyl chloride offers a powerful alternative, with the added benefit of facile deprotection of the resulting sulfonamide. This compound emerges as a compelling option, offering high reactivity due to the strong electron-withdrawing nature of the trifluoromethyl group, while forming a sulfonamide bond that is generally stable to cleavage. The choice between these reagents will ultimately depend on the specific requirements of the synthetic target, including the nucleophilicity of the amine, the desired stability of the sulfonamide product, and overall cost considerations. This guide provides a foundational framework to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2-Trifluoromethylbenzylsulfonyl Chloride: Reactivity, Substrate Scope, and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. This guide provides an objective comparison of 2-Trifluoromethylbenzylsulfonyl chloride with its common alternatives, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), focusing on their reactivity, substrate scope, and limitations. Experimental data is presented to support these comparisons, along with detailed protocols for key reactions.
Introduction
This compound is an aromatic sulfonyl chloride that offers distinct reactivity due to the presence of the electron-withdrawing trifluoromethyl (CF₃) group at the ortho position of the benzyl ring. This electronic feature is anticipated to enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates and broader substrate scope compared to less activated sulfonyl chlorides. However, steric hindrance from the ortho-substituent may also play a significant role in its reactivity profile. This guide aims to provide a clear and data-driven comparison to aid in the selection of the most suitable reagent for specific synthetic needs.
Reactivity and Substrate Scope: A Comparative Analysis
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom and steric accessibility. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to make the sulfur atom more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to tosyl chloride, which has an electron-donating methyl group. Mesyl chloride, being an aliphatic sulfonyl chloride, is generally more reactive than aromatic counterparts due to less steric bulk and the absence of a resonance-donating aromatic ring.
Sulfonamide Formation with Amines
The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. The following tables summarize the available data on the yields of these reactions with this compound and its alternatives.
Table 1: Reaction Yields with Primary Amines
| Amine Substrate | This compound Yield (%) | p-Toluenesulfonyl Chloride (TsCl) Yield (%) | Methanesulfonyl Chloride (MsCl) Yield (%) |
| Aniline | Data not available | Quantitative[1] | Data not available |
| 3-Bromoaniline | Data not available | Major product is di-tosylated[1] | Data not available |
| 4-Bromoaniline | Data not available | Quantitative[1] | Data not available |
Table 2: Reaction Yields with Secondary Amines
| Amine Substrate | This compound Yield (%) | p-Toluenesulfonyl Chloride (TsCl) Yield (%) | Methanesulfonyl Chloride (MsCl) Yield (%) |
| Diethylamine | Data not available | Data not available | Data not available |
| N-Methylaniline | Data not available | Data not available | Data not available |
Table 3: Reaction Yields with Sterically Hindered Amines
| Amine Substrate | This compound Yield (%) | p-Toluenesulfonyl Chloride (TsCl) Yield (%) | Methanesulfonyl Chloride (MsCl) Yield (%) |
| tert-Butylamine | Data not available | Data not available | Data not available |
Note: The lack of specific yield data for this compound in the literature highlights a gap in current knowledge and an opportunity for further research.
Sulfonate Ester Formation with Alcohols and Phenols
The sulfonylation of alcohols and phenols is a common strategy to convert the hydroxyl group into a good leaving group or to introduce a sulfonate protecting group.
Table 4: Reaction Yields with Primary Alcohols
| Alcohol Substrate | This compound Yield (%) | p-Toluenesulfonyl Chloride (TsCl) Yield (%) | Methanesulfonyl Chloride (MsCl) Yield (%) |
| Methanol | Data not available | High yield[2] | High yield |
| Ethanol | Data not available | Quantitative[2] | Data not available |
| Benzyl Alcohol | Data not available | 53%[3] | Data not available |
Table 5: Reaction Yields with Phenols
| Phenol Substrate | This compound Yield (%) | p-Toluenesulfonyl Chloride (TsCl) Yield (%) | Methanesulfonyl Chloride (MsCl) Yield (%) |
| Phenol | Data not available | 98%[4] | Data not available |
| 2-Chlorophenol | Data not available | 89% | Data not available |
| 2-Nitrophenol | Data not available | 73% | Data not available |
| 4-Nitrophenol | Data not available | 82% | Data not available |
| 3,5-Dimethylphenol | Data not available | Good yields | 64%[5] |
Limitations of this compound
While the electron-withdrawing CF₃ group is expected to enhance reactivity, potential limitations of this compound include:
-
Steric Hindrance: The ortho-substituent may hinder the approach of bulky nucleophiles, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered sulfonyl chlorides like MsCl or para-substituted analogues like TsCl.
-
Side Reactions: In reactions with alcohols, the formation of the corresponding alkyl chloride as a byproduct is a known issue with sulfonyl chlorides, particularly with more reactive ones.[3]
-
Stability: While generally stable, sulfonyl chlorides can be sensitive to moisture.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
This protocol is adapted from the synthesis of N-tosyl-4-bromoaniline and can be used as a starting point for reactions with this compound.[1]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of 2-Trifluoromethylbenzylsulfonamides
The cleavage of the sulfonamide bond can be challenging due to its stability. Common methods for the deprotection of sulfonamides include:
-
Reductive Cleavage: Conditions such as sodium in liquid ammonia or samarium iodide can be effective.
-
Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid may be used, though this can sometimes lead to rearrangement products.[6]
-
Basic Hydrolysis: While generally resistant, some sulfonamides can be cleaved under strong basic conditions at elevated temperatures.
The specific conditions for the deprotection of 2-trifluoromethylbenzylsulfonamides would need to be optimized based on the substrate.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide using a sulfonyl chloride.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 2-Trifluoromethylbenzylsulfonamides and Related Compounds: A Spectroscopic and Performance Guide
This guide provides a detailed comparison of the spectroscopic and biological properties of a series of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, serving as a representative class of trifluoromethyl-containing sulfonamides. The performance of these compounds is contrasted with alternative antibacterial agents, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and comparative efficacy of this class of compounds.
Spectroscopic Characterization: ¹H and ¹³C NMR Data
The precise chemical structure of synthesized organic molecules is fundamental to understanding their reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these structures. Below are the ¹H and ¹³C NMR spectral data for a series of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, which provide insight into the chemical environment of each atom within the molecules.[1]
Table 1: ¹H NMR Spectral Data (in DMSO-d₆) for N-4-(N-2-(trifluoromethylphenyl))sulfamoyl Amide Derivatives [1]
| Compound ID | Ar-H Chemical Shifts (δ, ppm) | N-H Chemical Shifts (δ, ppm) |
| 6a | 7.02 (d, J=7.2 Hz, 1H), 7.41 (t, J=7.2 Hz, 1H), 7.52 (t, J=7.2 Hz, 1H), 7.60-7.81 (m, 4H), 7.92 (d, J=7.2 Hz, 3H), 8.13-8.21 (m, 2H) | 9.85 (s, 1H), 10.79 (s, 1H) |
| 6b | 7.04 (d, J=7.2 Hz, 1H), 7.42 (t, J=7.2 Hz, 1H), 7.56 (t, J=7.2 Hz, 1H), 7.62-7.84 (m, 4H), 7.95 (d, J=7.2 Hz, 3H), 8.18-8.26 (m, 2H) | 9.89 (s, 1H), 10.81 (s, 1H) |
| 6c | 7.06 (d, J=7.6 Hz, 1H), 7.44 (t, J=7.2 Hz, 1H), 7.58 (t, J=7.2 Hz, 1H), 7.66-7.88 (m, 4H), 7.99 (d, J=7.6 Hz, 3H), 8.23-8.31 (m, 2H) | 9.92 (s, 1H), 10.84 (s, 1H) |
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆) for N-4-(N-2-(trifluoromethylphenyl))sulfamoyl Amide Derivatives [1]
| Compound ID | Aromatic and Carbonyl Carbon Chemical Shifts (δ, ppm) |
| 6a | 116.3, 118.2, 119.1, 124.0, 125.8, 126.2, 129.6, 128.3, 129.8, 132.2, 132.8, 135.3, 142.2, 151.3, 165.2 |
| 6b | 116.2, 120.6, 120.8, 124.4, 124.9, 125.0, 127.4, 125.7, 128.8, 129.9, 130.4, 130.8, 132.4, 132.5, 134.8, 135.8, 133.6, 143.2, 165.1 |
| 6c | 116.2, 120.6, 120.8, 124.4, 124.9, 125.0, 127.4, 125.7, 128.8, 129.9, 130.4, 130.8, 132.4, 132.5, 134.8, 135.8, 133.6, 143.2, 165.1 |
Experimental Protocols
Reproducibility of scientific findings is contingent on detailed experimental methodologies. The following protocols describe the synthesis of the N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
Synthesis of 4-amino-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide (Intermediate 5)
A key intermediate for the final products is 4-amino-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide. Its synthesis is achieved through a multi-step process starting from aniline.[1]
Caption: Synthetic pathway for the key intermediate.
Procedure:
-
Synthesis of 2,2,2-trifluoro-N-phenylacetamide (2): Aniline is reacted with trifluoroacetic anhydride at room temperature.[1]
-
Synthesis of 4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenylacetamide (4): Compound 2 undergoes chlorosulfonation followed by reaction with 2-(trifluoromethyl)aniline.[1]
-
Synthesis of 4-amino-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide (5): The acetamido group in compound 4 is hydrolyzed to yield the primary amine intermediate 5.[1]
General Procedure for the Synthesis of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl Amide Derivatives (6a-i)
The final products are synthesized by coupling the intermediate amine with various substituted benzoyl chlorides.[1]
Caption: General scheme for the final amide coupling reaction.
Procedure: To a solution of 4-amino-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide (5) in dry dichloromethane, pyridine is added, and the mixture is cooled in an ice bath. The respective substituted benzoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent.[1]
Performance Comparison: Antibacterial Activity
The efficacy of the synthesized compounds was evaluated against several bacterial strains. The results are presented as the diameter of the zone of inhibition, with a larger diameter indicating greater antibacterial activity. For context, the activity of a standard antibiotic, Amoxicillin, is also included.
Table 3: In Vitro Antibacterial Activity (Zone of Inhibition in mm) of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl Amide Derivatives and a Standard Antibiotic [1]
| Compound | Staphylococcus aureus (Gram +ve) | Pseudomonas aeruginosa (Gram +ve) | Klebsiella pneumoniae (Gram -ve) | Bacillus megaterium (Gram -ve) |
| 6a | 14 | 12 | 13 | 11 |
| 6b | 18 | 16 | 17 | 15 |
| 6c | 15 | 13 | 14 | 12 |
| Amoxicillin | 25 | 22 | 24 | 20 |
From the data, compound 6b , which contains a 5-nitrofuran moiety, demonstrates the highest antibacterial activity among the synthesized derivatives against all tested strains.[1] However, its activity is still lower than that of the standard antibiotic, Amoxicillin.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, providing a basis for selective toxicity.[2] The inhibition of this pathway prevents the synthesis of essential nucleic acids, thereby halting bacterial growth and replication.[2]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
This guide demonstrates the synthesis, characterization, and antibacterial evaluation of a series of trifluoromethyl-containing sulfonamides. The provided data and protocols offer valuable insights for researchers working on the development of novel antimicrobial agents.
References
Mass Spectrometry in the Analysis of 2-Trifluoromethylbenzylsulfonyl Chloride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful synthesis of target molecules is a critical step. When 2-Trifluoromethylbenzylsulfonyl chloride is used to create sulfonamide derivatives—a common structural motif in pharmaceuticals—mass spectrometry stands as a definitive analytical tool for product verification. This guide provides a comparative overview of the mass spectrometric analysis of a representative sulfonamide product and explores an alternative synthetic route, offering supporting data and detailed experimental protocols.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The reaction of this compound with an amine yields the corresponding sulfonamide. Verifying the identity of the resulting product is paramount, and electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for this purpose, providing accurate mass measurements and valuable structural information through fragmentation analysis.
Comparative Analysis of Sulfonamide Products
To illustrate the utility of mass spectrometry in product confirmation, we present data for a representative N-substituted sulfonamide, N-phenyl-2-(trifluoromethyl)benzenesulfonamide, synthesized from this compound. As a point of comparison, we also consider the synthesis of a similar sulfonamide using an alternative reagent, 2-(trifluoromethyl)benzenesulfonyl fluoride. While sulfonyl chlorides are highly reactive and widely used, sulfonyl fluorides offer an alternative with different reactivity and stability profiles.
| Characteristic | Product from this compound | Product from 2-(Trifluoromethyl)benzenesulfonyl Fluoride |
| Product Name | N-phenyl-2-(trifluoromethyl)benzenesulfonamide | N-phenyl-2-(trifluoromethyl)benzenesulfonamide |
| Precursor Ion (m/z) | [M+H]⁺: 302.05 | [M+H]⁺: 302.05 |
| Key Fragment Ions (m/z) | 238 ([M+H - SO₂]⁺), 155 ([CF₃C₆H₄SO₂]⁺), 93 ([C₆H₅NH₂]⁺) | 238 ([M+H - SO₂]⁺), 155 ([CF₃C₆H₄SO₂]⁺), 93 ([C₆H₅NH₂]⁺) |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI |
Experimental Protocols
Synthesis of N-phenyl-2-(trifluoromethyl)benzenesulfonamide from this compound
A general procedure for the synthesis of sulfonamides from sulfonyl chlorides involves the dropwise addition of the sulfonyl chloride (1.05 equivalents) dissolved in an anhydrous solvent, such as dichloromethane, to a cooled (0 °C) solution of the primary amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine) in the same solvent under an inert atmosphere.[1] The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS. Upon completion, the reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Mass Spectrometry Analysis of Sulfonamide Products
Sample Preparation: The purified sulfonamide product is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for LC-MS analysis.
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments to induce fragmentation.
-
Visualizing the Workflow and Fragmentation
To further clarify the process, the following diagrams illustrate the experimental workflow for product confirmation and a representative fragmentation pathway for N-phenyl-2-(trifluoromethyl)benzenesulfonamide.
The fragmentation pattern of sulfonamides in positive ion ESI-MS often involves the loss of sulfur dioxide (SO₂) and cleavage of the sulfonamide bond (S-N bond). The observation of the protonated molecular ion and these characteristic fragment ions provides strong evidence for the formation of the desired sulfonamide product.
References
A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylbenzylsulfonyl Chloride Isomers for Synthetic Applications
For Immediate Publication
This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of trifluoromethylbenzylsulfonyl chloride, invaluable reagents in pharmaceutical and materials science. The analysis focuses on their physicochemical properties, relative reactivity, and applications, supported by experimental data and established chemical principles, to assist researchers in selecting the optimal isomer for their synthetic needs.
The introduction of a trifluoromethyl (-CF3) group onto the benzylsulfonyl chloride scaffold significantly influences its chemical behavior. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the sulfonyl sulfur atom, making these compounds potent reactants for nucleophilic substitution, particularly in the formation of sulfonamides. However, the positional isomerism—ortho, meta, or para—creates subtle yet critical differences in steric hindrance and electronic effects, impacting their reactivity and handling properties.
Data Presentation: Physicochemical and Spectroscopic Properties
The distinct physical and spectroscopic properties of each isomer are summarized below. These differences arise from the varied placement of the bulky and electron-withdrawing trifluoromethyl group on the benzyl ring.
Table 1: Physicochemical Properties of Trifluoromethylbenzylsulfonyl Chloride Isomers
| Property | Ortho-Isomer (2-) | Meta-Isomer (3-) | Para-Isomer (4-) |
| CAS Number | 776-04-5 | 777-44-6 | 163295-75-8 |
| Molecular Formula | C₈H₆ClF₃O₂S | C₈H₆ClF₃O₂S | C₈H₆ClF₃O₂S |
| Molecular Weight | 258.65 g/mol | 258.65 g/mol | 258.65 g/mol |
| Physical State | Liquid | Liquid | Solid |
| Boiling Point | 133-135 °C @ 14 mmHg | 88-90 °C @ 6 mmHg | Not Applicable |
| Melting Point | Not Applicable | Not Applicable | 103-105 °C |
| Density | 1.585 g/mL at 25 °C | 1.526 g/mL at 25 °C | ~1.506 g/cm³ |
| Refractive Index (n20/D) | 1.503 | 1.485 | Not Applicable |
Table 2: Selected Spectroscopic Data for Trifluoromethylbenzylsulfonyl Chloride Isomers
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Notes |
| Ortho- | Aromatic protons typically appear as a complex multiplet. | Data not readily available in cited literature. | The proximity of the -CF₃ and -CH₂SO₂Cl groups leads to complex splitting patterns. |
| Meta- | Aromatic protons show distinct splitting patterns (singlet, doublets, triplet). | Data not readily available in cited literature. | Less steric hindrance compared to the ortho isomer results in more defined signals. |
| Para- | Two distinct doublets in the aromatic region (e.g., ~7.68 (d), ~7.54 (d)).[1] | ~ -62.8 (s, 3F).[1] | The symmetrical nature of the para isomer simplifies the NMR spectrum significantly. |
Comparative Reactivity Analysis
The primary synthetic application of these reagents is the formation of sulfonamides via reaction with primary or secondary amines. The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of the three isomers is governed by a combination of electronic and steric effects.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group (-I effect). This effect is most pronounced when it is in the para or ortho position, where it can withdraw electron density from the benzylic carbon and, by extension, the sulfonyl group. This withdrawal increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. The effect is generally weaker from the meta position.
Steric Effects: The bulky trifluoromethyl group in the ortho position creates significant steric hindrance around the benzylic methylene and the sulfonyl chloride functional group. This steric congestion can impede the approach of a nucleophile, thereby slowing down the reaction rate compared to the less hindered meta and para isomers.
Predicted Reactivity Order:
Based on these principles, the general order of reactivity in sulfonamide formation is predicted to be:
Para > Meta > Ortho
-
Para-isomer: Possesses the optimal balance of strong electronic activation from the -CF₃ group and minimal steric hindrance, leading to the highest reaction rates.
-
Meta-isomer: Experiences less electronic activation compared to the para-isomer but also suffers from no significant steric hindrance.
-
Ortho-isomer: While electronically activated, the significant steric hindrance from the adjacent -CF₃ group is expected to be the dominant factor, resulting in the lowest reactivity of the three.
This predicted order is consistent with general principles observed in the solvolysis of substituted benzyl chlorides and benzenesulfonyl chlorides, where ortho-substituents often retard reaction rates due to steric effects.
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a sulfonamide, which can be adapted for each of the three isomers.
General Protocol for the Synthesis of N-Benzyl-4-(trifluoromethyl)benzylsulfonamide
Materials:
-
4-(Trifluoromethyl)benzylsulfonyl chloride (para-isomer)
-
Benzylamine
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.2 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzylsulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide product.
Note: For the ortho and meta isomers, reaction times may need to be extended, or gentle heating may be required to achieve comparable yields to the para isomer due to the differences in reactivity.
Mandatory Visualizations
The following diagrams illustrate the key logical and experimental workflows discussed in this guide.
Conclusion
The choice between ortho-, meta-, and para-trifluoromethylbenzylsulfonyl chloride should be guided by the specific requirements of the chemical transformation.
-
The para-isomer is the most reactive and is recommended for general applications where high efficiency and rapid reaction times are desired.
-
The meta-isomer offers a viable alternative when the electronic influence of the para-position is not required or when exploring structure-activity relationships.
-
The ortho-isomer , due to its significant steric hindrance, is the least reactive. However, this steric bulk can be strategically employed in instances where specific conformational constraints are desired in the final product or to achieve selectivity in complex substrates.
Researchers should consider these factors to optimize reaction conditions and achieve their desired synthetic outcomes.
References
A Comparative Kinetic Analysis of 2-Trifluoromethylbenzylsulfonyl Chloride and its Alternatives in Amine Reactions
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative kinetic analysis of 2-trifluoromethylbenzylsulfonyl chloride and its reactions with amines has been published today. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective comparisons of the product's performance against common alternatives, supported by available experimental data.
The formation of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry. The reactivity of the sulfonyl chloride is a critical parameter in synthetic planning, influencing reaction rates, yields, and overall efficiency. This guide focuses on this compound, a reagent of interest due to the potential of the trifluoromethyl group to modulate the biological activity of the resulting sulfonamides. Its reactivity is compared with two widely used alternatives: benzenesulfonyl chloride and p-toluenesulfonyl chloride.
Executive Summary of Comparative Performance
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions with amines is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, leading to an increased reaction rate. Conversely, electron-donating groups decrease this electrophilicity and slow down the reaction.
Based on these principles, the expected order of reactivity is as follows:
This compound > Benzenesulfonyl Chloride > p-Toluenesulfonyl Chloride
The trifluoromethyl group at the ortho position in this compound is a strong electron-withdrawing group, which is expected to significantly increase the rate of reaction with amines compared to the unsubstituted benzenesulfonyl chloride. In contrast, the methyl group in p-toluenesulfonyl chloride is an electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack, making it the least reactive of the three.
Quantitative Kinetic Data for Alternative Sulfonyl Chlorides
The following table summarizes available kinetic data for the reactions of benzenesulfonyl chloride and p-toluenesulfonyl chloride with different amines under various conditions. It is important to note that direct comparison is challenging due to the differing reaction conditions and amines used in these studies.
| Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| Benzenesulfonyl Chloride | Aniline | Methanol | 25 | Varies with solvent composition | [1] |
| Benzenesulfonyl Chloride | Pyridines & Primary Amines | 45% Dioxan-Water | 25 | Brønsted slope changes with solvent | [1] |
| p-Toluenesulfonyl Chloride | α-Hydroxy acids (with Pyridine) | Acetonitrile | 20, 30, 40 | Follows second-order kinetics | [2] |
| p-Toluenesulfonyl Chloride | Aniline | - | Room Temp. | Exothermic, moderate yield | [3] |
Note: The absence of standardized kinetic data across a range of amines and solvents highlights a gap in the current literature and presents an opportunity for further research.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of the reaction between a sulfonyl chloride and an amine is provided below. This protocol can be adapted to compare the reactivity of this compound with its alternatives under standardized conditions.
Objective: To determine the second-order rate constant for the reaction of a sulfonyl chloride with an amine using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Amine of interest (e.g., aniline, n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfonyl chloride (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine (e.g., 1 M) in the same solvent.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the solvent and the sulfonyl chloride stock solution to achieve a final concentration in the low millimolar range (e.g., 0.1 mM). The amine will be in large excess.
-
Initiate the reaction by adding a small volume of the concentrated amine stock solution to the cuvette, ensuring rapid mixing. The final amine concentration should be at least 10-fold greater than the sulfonyl chloride concentration to maintain pseudo-first-order conditions.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product sulfonamide has a significant absorbance, and the starting materials have minimal absorbance. The selection of the wavelength should be determined by preliminary spectral scans of the reactants and the product.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A_∞ - A_t)) versus time. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k₂ = k_obs / [Amine].
-
Repeat the experiment with different concentrations of the amine to confirm the second-order nature of the reaction. A plot of k_obs versus [Amine] should yield a straight line passing through the origin with a slope equal to k₂.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general reaction pathway and the experimental workflow for the kinetic analysis.
Caption: General reaction pathway for the formation of a sulfonamide.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
This guide provides a foundational understanding of the kinetic landscape for the reaction of this compound with amines, in comparison to its common alternatives. The provided experimental protocol offers a clear path for researchers to generate their own comparative data, fostering a more quantitative approach to reaction design and optimization in the synthesis of novel sulfonamides.
References
Assessing the Acid and Base Stability of 2-Trifluoromethylbenzylsulfonyl Protected Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the success of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and cleanly removed under mild and specific conditions. The 2-trifluoromethylbenzylsulfonyl (TFMB-SO₂) group is an emerging protecting group for amines and potentially other functional groups. Its stability profile, influenced by the electron-withdrawing trifluoromethyl substituent, dictates its utility and orthogonality to other protecting groups.
This guide provides a comparative assessment of the anticipated acid and base stability of 2-trifluoromethylbenzylsulfonyl protected compounds. While direct quantitative data for this specific protecting group is limited in publicly available literature, we can infer its properties from related studies and provide a framework for its evaluation against more established sulfonyl protecting groups.
Comparative Stability of Sulfonyl Protecting Groups
Sulfonyl groups are renowned for their high stability, forming robust sulfonamides when protecting amines. The ease of cleavage, however, varies significantly depending on the substituents on the sulfonyl moiety. The following table summarizes the general stability of common sulfonyl protecting groups, providing a benchmark against which the 2-trifluoromethylbenzylsulfonyl group can be evaluated.
| Protecting Group | Abbreviation | Typical Acid Stability | Typical Base Stability | Common Cleavage Conditions |
| p-Toluenesulfonyl | Ts | Very High | Very High | Strong acid (e.g., HBr/AcOH, TFMSA), dissolving metal reduction (e.g., Na/NH₃) |
| Methanesulfonyl | Ms | Very High | Very High | Strong acid, reductive conditions (e.g., Mg/MeOH) |
| 2-Nitrobenzenesulfonyl | Ns | High | Labile | Mild nucleophilic cleavage (e.g., thiophenol, K₂CO₃)[1] |
| 2-Trifluoromethylbenzylsulfonyl | TFMB-SO₂ | Moderate to Low | Moderate to Low | Expected to be labile to strong acids and bases |
Based on a study profiling the stability of various sulfonate esters, a closely related α-(trifluoromethyl)benzyl (TFMB) sulfonate was shown to be cleavable under both acidic (refluxing 48% HBr) and basic conditions, while exhibiting high stability towards most nucleophiles.[2] This suggests that the 2-trifluoromethylbenzylsulfonyl group, when used to protect amines or alcohols, will likely exhibit a lower stability profile towards strong acids and bases compared to the highly robust tosyl and mesyl groups. The electron-withdrawing nature of the trifluoromethyl group can facilitate the cleavage of the C-S bond.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of a 2-trifluoromethylbenzylsulfonyl protected compound, a systematic evaluation under standardized acidic and basic conditions is necessary. The following protocols are designed to quantify the stability and can be adapted for comparison with other protecting groups.
Protocol 1: Acid Stability Assessment
Objective: To determine the rate of cleavage of the 2-trifluoromethylbenzylsulfonyl group under various acidic conditions.
Materials:
-
2-Trifluoromethylbenzylsulfonyl-protected substrate (e.g., amine or alcohol)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Internal standard (e.g., a stable compound with a distinct analytical signal)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare stock solutions of the protected substrate and the internal standard in an appropriate solvent (e.g., DCM or MeOH).
-
In a series of reaction vials, aliquot the substrate and internal standard solutions.
-
Initiate the reaction by adding the acidic solution (e.g., 10%, 25%, 50% TFA in DCM, or 4M HCl in dioxane) at a controlled temperature (e.g., 0 °C or room temperature).
-
At specific time points (e.g., 1, 2, 4, 8, 24 hours), quench a vial by adding an excess of the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the composition by HPLC or GC-MS.
-
Quantify the amount of remaining protected substrate and the deprotected product relative to the internal standard at each time point.
Protocol 2: Base Stability Assessment
Objective: To determine the rate of cleavage of the 2-trifluoromethylbenzylsulfonyl group under various basic conditions.
Materials:
-
2-Trifluoromethylbenzylsulfonyl-protected substrate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution in water/methanol
-
Potassium carbonate (K₂CO₃) in methanol
-
Thiophenol (for comparison with Ns group)
-
Internal standard
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Follow the same initial setup as in the acid stability protocol.
-
Initiate the reaction by adding the basic solution (e.g., 1M NaOH in MeOH/H₂O, or K₂CO₃ in MeOH) at a controlled temperature.
-
At specified time intervals, quench the reaction with the appropriate quenching solution.
-
Work up the reaction mixture as described in the acid stability protocol.
-
Analyze the samples to determine the extent of deprotection over time.
Visualizing the Assessment Workflow
The logical flow of assessing a new protecting group's stability can be visualized as follows:
Signaling Pathways of Deprotection
The cleavage of sulfonyl protecting groups typically proceeds through distinct mechanisms depending on the reaction conditions.
Acid-Catalyzed Deprotection:
Base-Mediated Deprotection:
Conclusion
The 2-trifluoromethylbenzylsulfonyl protecting group presents an intriguing option for the protection of amines and other functional groups. Based on preliminary data from related sulfonate esters, it is anticipated to be more labile under strongly acidic and basic conditions than traditional alkyl- or arylsulfonyl groups, potentially offering a valuable level of orthogonality. However, a comprehensive understanding of its stability profile requires direct experimental investigation. The protocols and comparative framework provided in this guide are intended to facilitate this evaluation, enabling researchers to make informed decisions about the incorporation of the 2-trifluoromethylbenzylsulfonyl group into their synthetic strategies.
References
A Critical Review of Sulfonyl Chlorides as Amine Protecting Groups in Modern Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic protection and deprotection of amine functionalities is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent undesirable side reactions. Among the diverse arsenal of amine protecting groups, sulfonyl chlorides offer a robust and versatile option, forming stable sulfonamides that are resilient to a wide range of reaction conditions. This guide provides a critical review of various sulfonyl chlorides used for amine protection, offering a comparative analysis with other common protecting groups, supported by quantitative data and detailed experimental protocols.
The Sulfonamide Bond: A Double-Edged Sword of Stability
The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base affords a sulfonamide. This transformation effectively tempers the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons across the sulfonyl group. The resulting sulfonamides exhibit significant stability towards acidic and basic conditions, a characteristic that is both an advantage and a challenge. While this stability allows for a broad range of subsequent chemical transformations, it can also necessitate harsh conditions for the removal of the sulfonyl group.
The choice of a specific sulfonyl protecting group is therefore a critical decision, dictated by the required stability and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule.
Comparative Analysis of Common Sulfonyl Protecting Groups
Several sulfonyl chlorides have found widespread use in organic synthesis, each with its own unique profile of stability and reactivity. The most common among these are the p-toluenesulfonyl (Ts), methanesulfonyl (Ms), 2-nitrobenzenesulfonyl (Ns), 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl), and 2-(trimethylsilyl)ethanesulfonyl (SES) groups. A quantitative comparison of these and other common amine protecting groups is presented below.
Data Summary: Comparison of Amine Protecting Groups
| Protecting Group | Structure | Typical Protection Yield (%) | Protection Conditions | Typical Deprotection Yield (%) | Deprotection Conditions | Stability |
| Tosyl (Ts) | 90-99 | Ts-Cl, Pyridine or Et3N, DCM, 0°C to RT | 70-95 | Na/NH3, -78°C; HBr/AcOH, heat; Mg/MeOH | Very high; stable to strong acids/bases, oxidation, many reducing agents. | |
| Nosyl (Ns) | 95-100 | Ns-Cl, Pyridine or Et3N, DCM, 0°C to RT | 85-98 | PhSH, K2CO3, MeCN, RT to 50°C | Moderate; stable to acid, cleaved by nucleophiles (thiols). | |
| Dansyl (Ds) | >90 | Dansyl-Cl, NaHCO3, Acetone/H2O, RT | Variable | Strong acid (e.g., 6M HCl), heat | High; fluorescent, stable to acid hydrolysis used for peptide sequencing. | |
| SES | 80-95 | SES-Cl, Et3N, DCM, RT | 80-95 | TBAF, MeCN, heat; CsF, DMF, heat | High; stable to many conditions, cleaved by fluoride ions. | |
| Boc | 95-100 | Boc2O, Et3N or NaOH, THF or H2O, RT | 90-100 | TFA/DCM; HCl/Dioxane, RT | Low; labile to strong acids. | |
| Cbz (Z) | 90-98 | Cbz-Cl, NaHCO3, Dioxane/H2O, 0°C to RT | 85-98 | H2, Pd/C, MeOH, RT; HBr/AcOH | Moderate; stable to acid/base, cleaved by hydrogenolysis. | |
| Fmoc | 90-98 | Fmoc-Cl, NaHCO3, Dioxane/H2O, RT | 95-100 | 20% Piperidine/DMF, RT | Low; very base-labile. |
Experimental Protocols
Protection of Benzylamine with p-Toluenesulfonyl Chloride (Ts-Cl)
Procedure:
-
To a solution of benzylamine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere, add pyridine (1.5 eq.) at 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-benzyl-4-methylbenzenesulfonamide.
Deprotection of N-Tosyl Benzylamine using Sodium in Liquid Ammonia
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78°C and condense liquid ammonia.
-
Dissolve the N-benzyl-4-methylbenzenesulfonamide (1.0 eq.) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction at -78°C for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield benzylamine.
Protection of Aniline with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
Procedure:
-
Dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the N-phenyl-2-nitrobenzenesulfonamide, which can be further purified by recrystallization.
Deprotection of N-Nosyl Aniline using Thiophenol
Procedure:
-
To a solution of N-phenyl-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile (MeCN), add thiophenol (2.5 eq.).
-
Add anhydrous potassium carbonate (K2CO3, 2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours (the reaction can be gently heated to 50°C to accelerate it).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield aniline.
Visualization of Reaction Pathways and Logical Relationships
Caption: General mechanism of amine protection using sulfonyl chlorides.
Orthogonal Protection Strategies: A Comparative Analysis of the 2-Trifluoromethylbenzylsulfonyl (TFMS) Group with Boc and Cbz Protecting Groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask one functional group while others remain intact—a concept known as orthogonality—is paramount. This guide provides a comprehensive comparison of the 2-trifluoromethylbenzylsulfonyl (TFMS) protecting group with the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offering insights into their respective stabilities and deprotection methods to aid in the design of robust synthetic routes.
The selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules, directly impacting reaction yields and purification efficiency. An ideal protecting group should be introduced efficiently, remain stable under a variety of reaction conditions, and be removed selectively under mild conditions that do not affect other functional groups. This guide focuses on the orthogonality of the TFMS group, a representative of electron-deficient benzylsulfonyl protectors, in relation to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
Comparative Deprotection Data
The orthogonality of these protecting groups is best illustrated by their distinct deprotection conditions. The following table summarizes the typical reagents and conditions required for the removal of each group, highlighting the potential for selective cleavage.
| Protecting Group | Abbreviation | Deprotection Conditions | Typical Yield (%) | Orthogonal To |
| 2-Trifluoromethylbenzylsulfonyl | TFMS | Reductive (e.g., SmI₂, Mg/MeOH, Na/NH₃), Oxidative (e.g., Oxone®), Photolytic (UV light) | Substrate dependent | Boc, Cbz (under non-reductive conditions) |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | >95 | Cbz (under non-acidic conditions), TFMS (under non-reductive/oxidative conditions) |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong acids (e.g., HBr/AcOH) | >90 | Boc (under non-acidic conditions), TFMS (under non-hydrogenolytic/acidic conditions) |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these protection strategies. Below are representative protocols for the deprotection of Boc and Cbz groups. While specific experimental data for TFMS deprotection is not widely available, general protocols for arenesulfonyl amide cleavage can be adapted.
Boc Group Deprotection (Acidic Cleavage)
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Cbz Group Deprotection (Catalytic Hydrogenolysis)
Reagents and Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
TFMS Group Deprotection (General Reductive Cleavage)
While a specific, optimized protocol for TFMS deprotection is not readily found in the literature, methods for the cleavage of electron-deficient arenesulfonamides can be applied. Reductive cleavage is a common strategy.
Potential Reagents and Conditions:
-
Samarium(II) Iodide (SmI₂): Typically used in THF with a proton source like methanol. The reaction is usually rapid at room temperature.
-
Magnesium in Methanol (Mg/MeOH): A milder reductive system that can be effective for some sulfonamides.
-
Sodium in liquid ammonia (Na/NH₃): A powerful reducing system, but requires specialized equipment and handling.
A General Illustrative Procedure (using SmI₂):
-
Prepare a solution of the TFMS-protected amine in anhydrous THF.
-
Add a solution of samarium(II) iodide in THF to the reaction mixture at room temperature.
-
Add a proton source, such as methanol.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated potassium sodium tartrate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the deprotected amine.
Orthogonality in Practice: Signaling Pathways and Workflows
The strategic application of these protecting groups in a synthetic route can be visualized as a decision-making workflow. The choice of which group to deprotect at a given step dictates the subsequent reaction pathway.
Caption: Selective deprotection pathways for a trifunctionally protected molecule.
This diagram illustrates the principle of orthogonality. Starting with a molecule bearing all three protecting groups, a researcher can choose a specific set of reaction conditions to selectively remove one group while leaving the others intact, thereby enabling regioselective modification of the molecule.
A typical experimental workflow for evaluating the orthogonality of a new protecting group like TFMS against established ones like Boc and Cbz would involve a series of selective deprotection experiments.
Caption: Workflow for assessing protecting group orthogonality.
Conclusion
The 2-trifluoromethylbenzylsulfonyl (TFMS) group, as an electron-deficient arenesulfonyl protecting group, offers a potentially valuable orthogonal partner to the widely used Boc and Cbz groups. Its presumed stability to acidic and standard hydrogenolytic conditions, coupled with its lability under specific reductive, oxidative, or photolytic conditions, provides a distinct deprotection pathway. While more specific experimental data on the TFMS group is needed for a complete picture, the general principles of arenesulfonamide chemistry suggest a high degree of orthogonality. For researchers tackling complex synthetic challenges, the inclusion of the TFMS group in their protecting group repertoire could unlock new and more efficient synthetic strategies. Careful consideration of the stability and reactivity of all protecting groups within a molecule at each synthetic step remains the key to success.
Safety Operating Guide
Safe Disposal of 2-Trifluoromethylbenzylsulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2-Trifluoromethylbenzylsulfonyl chloride are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks and foster a secure research environment.
Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department and review the full Safety Data Sheet (SDS) before handling or disposing of any chemical. All disposal procedures must comply with local, state, and federal regulations.
I. Immediate Safety and Handling Protocols
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also water-reactive. Before initiating any disposal procedures, it is crucial to be fully aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases produced during handling and disposal.[2] |
II. Disposal Procedures
The primary method for disposing of this compound involves two main stages: neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.[3]
A. Neutralization of Small, Residual Quantities
This procedure should only be performed for small amounts of residual this compound. Bulk quantities must be disposed of as hazardous waste without attempting neutralization.[3]
Experimental Protocol for Neutralization:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a sufficient volume of a base solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution, on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[3]
-
Initiate Stirring: Begin vigorous stirring of the cold base solution.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.
-
CAUTION: The reaction is exothermic and will produce gas (e.g., CO₂ if using bicarbonate).[3] The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[3] If it is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[3] Never dispose of it directly down the drain.
B. Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste.[3]
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix it with non-halogenated waste.[3]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name: "this compound" and the CAS number "776-04-5".[1]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Professional Disposal: Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[5] Provide them with the Safety Data Sheet (SDS) to ensure safe handling and transport.
III. Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[6] DO NOT USE WATER .[6]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[3]
IV. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Trifluoromethylbenzylsulfonyl Chloride
This guide provides critical safety, handling, and disposal protocols for 2-Trifluoromethylbenzylsulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing chemical exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3]. It is crucial to handle this chemical with appropriate personal protective equipment to prevent contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Chemical-resistant gloves (e.g., nitrile)[4] - Safety glasses with side shields or goggles (European Standard EN 166)[3][5] - Laboratory coat[5] |
| Weighing and Transferring | - Chemical-resistant gloves[6] - Chemical splash goggles and a face shield[4] - Laboratory coat or chemical-resistant apron/coveralls[4][7] - Use of a chemical fume hood is mandatory[3][8] |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber, neoprene)[4][9] - Chemical splash goggles and a full-face shield[4][9][10] - Chemical-resistant coveralls[6][9] - Appropriate respiratory protection (e.g., NIOSH/MSHA approved respirator with organic vapor cartridges)[5][8] |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound within a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Confirm that the container is clearly and correctly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area designated as a corrosives area[3][5][8].
-
Keep containers tightly closed and, if possible, under nitrogen[8].
-
Store away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols[8].
3. Handling and Use:
-
All manipulations of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors[3][8].
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order[1][11].
-
Avoid contact with skin, eyes, and clothing[1]. Wash hands thoroughly after handling[1][11].
-
Use non-sparking tools and avoid sources of ignition as the compound can be combustible[12].
4. Spill Management:
-
In the event of a small spill, wear the appropriate PPE as outlined for large-scale operations.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder[8][11].
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[8]. Do not use water to clean the spill[2][8].
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Solid Waste: Collect any solid waste contaminated with the chemical in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not rinse with water unless it is part of a specific neutralization procedure. Contaminated packaging should be disposed of in the same manner as the unused product[12].
2. Professional Disposal:
-
The primary method for disposal is through a licensed professional waste disposal service[12].
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste[12].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure safe handling and transport[12].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. trimaco.com [trimaco.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
